6-methoxyquinolin-7-amine
説明
Structure
3D Structure
特性
IUPAC Name |
6-methoxyquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVCONCMWKRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 6-methoxyquinolin-7-amine (CAS 861038-27-9): Physicochemical Properties and Synthetic Considerations
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-methoxyquinolin-7-amine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this guide integrates established chemical principles, data from structurally analogous compounds, and standardized experimental protocols to offer a robust resource for scientists and drug development professionals.
Molecular Structure and Identification
6-methoxyquinolin-7-amine belongs to the quinoline family, a class of bicyclic aromatic heterocycles that form the core of numerous pharmaceuticals and functional materials. The structure features a quinoline ring system substituted with a methoxy group (-OCH₃) at position 6 and an amine group (-NH₂) at position 7.
| Identifier | Value |
| CAS Number | 861038-27-9 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 6-methoxyquinolin-7-amine |
| Canonical SMILES | COC1=CC2=C(C=C1N)N=CC=C2 |
| InChI Key | Not available |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-methoxyquinolin-7-amine. These values are computationally derived and should be confirmed through experimental validation.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely high due to the aromatic structure and hydrogen bonding capabilities. |
| Solubility | Slightly soluble in DMSO and methanol.[1] | Solubility in aqueous solutions is expected to be pH-dependent due to the basicity of the amine group. |
| pKa (most basic) | ~4.5 - 5.5 | Estimated based on the quinoline nitrogen and the exocyclic amine group. |
| LogP | ~2.0 - 2.5 | Indicates moderate lipophilicity. |
Synthetic Approaches
While a specific, peer-reviewed synthesis for 6-methoxyquinolin-7-amine is not readily found in the literature, a plausible synthetic route can be extrapolated from established methods for preparing substituted quinolines, such as the Skraup synthesis or modifications thereof. A common precursor for a related isomer, 6-methoxyquinolin-8-amine, is 6-methoxy-8-nitroquinoline, which is subsequently reduced.[2][3]
A potential synthetic pathway for 6-methoxyquinolin-7-amine could involve:
-
Nitration of a suitable 6-methoxyquinoline precursor to introduce a nitro group at the 7-position.
-
Reduction of the resulting 6-methoxy-7-nitroquinoline to the desired amine using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.[2]
The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted aminoquinoline.
Caption: Generalized workflow for the synthesis and characterization of 6-methoxyquinolin-7-amine.
Spectroscopic Characterization: An Experimental Guide
Accurate structural elucidation and confirmation of purity require a combination of spectroscopic techniques. The following section outlines standard protocols for the analysis of 6-methoxyquinolin-7-amine.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ):
-
Aromatic Protons: Signals for the protons on the quinoline ring system are expected in the range of 7.0-8.5 ppm.
-
Amine Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9-4.1 ppm.[5]
-
-
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: Signals for the carbons of the quinoline ring will appear in the range of 100-160 ppm.
-
Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.[5]
-
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled spectrum, which may require a larger number of scans due to the low natural abundance of ¹³C.
-
-
Mass Spectrometry (MS)
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 174.20).
-
Key Fragments: Analysis of the fragmentation pattern can help confirm the structure.
-
-
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Infrared (IR) Spectroscopy
-
Expected Vibrational Frequencies:
-
N-H Stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the amine group.
-
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): Multiple sharp peaks in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong absorption around 1030-1250 cm⁻¹.
-
-
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
The interrelation of these spectroscopic techniques in confirming the molecular structure is depicted below.
Caption: Relationship between spectroscopic methods and the structural information they provide.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-methoxyquinolin-7-amine is not widely available, general precautions for handling aminoquinoline derivatives should be followed.[6][7]
-
General Hazards: Similar compounds are known to cause skin and eye irritation.[8] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[1] It is incompatible with strong oxidizing agents.[1]
Applications in Research and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 8-amino-6-methoxyquinoline core, for instance, is found in antimalarial drugs like primaquine and tafenoquine.[3][9] By extension, 6-methoxyquinolin-7-amine serves as a valuable building block for the synthesis of novel compounds with potential biological activities, including but not limited to:
Its utility lies in the reactive amine group, which can be readily functionalized to explore structure-activity relationships in drug discovery programs.
Conclusion
6-methoxyquinolin-7-amine is a chemical building block with significant potential in the development of new therapeutics and functional materials. Although detailed experimental data for this specific compound remains scarce, this guide provides a solid foundation for its synthesis, characterization, and safe handling by leveraging data from analogous structures and established scientific principles. Researchers are encouraged to perform thorough experimental validation of the predicted properties outlined herein.
References
- Supporting Information - Rsc.org. (n.d.).
- SAFETY DATA SHEET. (2016, December 1).
-
Kubata, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Retrieved from [Link]
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). ACS Omega. Retrieved from [Link]
- A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. (n.d.).
-
Sugasawa, S., Kakemi, K., & Tsuda, T. (n.d.). The Synthesis of 6, 7-Dimethoxy-Quinoline. Proceedings of the Imperial Academy. Retrieved from [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025, October 15). ResearchGate. Retrieved from [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021, September 12). MDPI. Retrieved from [Link]
-
Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. (2025, March 25). PubMed. Retrieved from [Link]
-
6-Methoxy-8-quinolinamine. (n.d.). PubChem. Retrieved from [Link]
- Material Safety Data Sheet - Kao Chemicals. (2021, August 31).
-
7-methoxyquinolin-6-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Sources
- 1. 8-AMINO-6-METHOXYQUINOLINE | 90-52-8 [chemicalbook.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]
Unveiling the In Vitro Mechanism of Action of 6-Methoxyquinolin-7-Amine: A Redox-Active and Covalent Pharmacophore
Target Audience: Discovery Chemists, Enzymologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary: The Pro-Electrophilic Nature of the Scaffold
In the landscape of targeted covalent inhibitors and redox-modulating therapeutics, 6-methoxyquinolin-7-amine (and its oxidized derivative, 7-amino-6-methoxyquinoline-5,8-dione) represents a highly privileged pharmacophore. Originally derived from the structural core of the natural antitumor antibiotic streptonigrin, this fragment is not a static lock-and-key binder. Instead, it operates as a dynamic, pro-electrophilic scaffold.
In vitro, the mechanism of action of 6-methoxyquinolin-7-amine bifurcates into two distinct but interconnected pathways:
-
Enzyme-Mediated Redox Cycling: Acting as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) to generate localized reactive oxygen species (ROS) via redox cycling[1].
-
Targeted Covalent Modification: Functioning as a potent Michael acceptor to irreversibly bind nucleophilic residues (Cysteine/Lysine) on enzymes such as Transglutaminase 2 (TGase2)[2] and Peptidylarginine deiminase 4 (PAD4).
As a Senior Application Scientist, I have structured this guide to dissect the physicochemical causality behind these mechanisms, providing robust, self-validating in vitro protocols to evaluate this scaffold in your own discovery pipelines.
Mechanistic Pathway I: NQO1-Dependent Redox Cycling
Before engaging in covalent interactions, the 6-methoxyquinolin-7-amine precursor often undergoes oxidation to its active quinoline-5,8-dione state. Once oxidized, the dione becomes a high-affinity substrate for NQO1, an enzyme frequently overexpressed in solid tumors.
The 7-amino group is critical here; it acts as an electron-donating group that favorably tunes the reduction potential of the quinone, ensuring it is selectively reduced by NQO1 rather than single-electron reductases. The enzyme catalyzes a strict two-electron reduction to a hydroquinone intermediate. In an aerobic in vitro environment, this hydroquinone rapidly auto-oxidizes back to the dione, transferring electrons to molecular oxygen ( O2 ) to generate superoxide radicals ( O2∙− ), thereby driving severe oxidative stress[1].
Caption: NQO1-Dependent Redox Cycling and ROS Generation by the Quinoline-5,8-dione Scaffold.
Self-Validating Protocol: In Vitro NQO1 Enzymatic ROS Assay
To confidently attribute cytotoxicity to NQO1-mediated redox cycling rather than off-target effects, your assay must include a specific enzymatic blockade.
Causality & Design: We utilize Dicoumarol, a potent and specific competitive inhibitor of NQO1. If the generation of Reactive Oxygen Species (ROS) is abrogated by Dicoumarol pre-treatment, it definitively proves the mechanism is NQO1-dependent.
Step-by-Step Methodology:
-
Cell Seeding: Seed NQO1-overexpressing cells (e.g., A549 human lung carcinoma) in a black, clear-bottom 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.
-
Inhibitor Pre-treatment (The Validation Step): Pre-incubate half of the wells with 50 μM Dicoumarol for 1 hour. Leave the other half untreated (vehicle control).
-
Compound Addition: Add the 6-methoxyquinolin-7-amine derived dione at varying concentrations (0.1 μM – 50 μM) to both Dicoumarol-treated and untreated wells.
-
ROS Probe Loading: After 4 hours of compound exposure, wash the cells with PBS and load with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. Rationale: DCFDA is cell-permeable and is oxidized by ROS into highly fluorescent DCF.
-
Quantification: Read fluorescence using a microplate reader (Ex/Em = 485/535 nm).
-
Data Interpretation: A significant rightward shift in the ROS generation curve in the Dicoumarol cohort validates the NQO1-driven redox mechanism.
Mechanistic Pathway II: Covalent Inhibition of Transglutaminase 2 (TGase2)
Beyond redox cycling, the oxidized 7-aminoquinoline-5,8-dione scaffold acts as a potent irreversible inhibitor of Transglutaminase 2 (TGase2). TGase2 is heavily implicated in the pathogenesis of diabetic retinopathy (via vascular leakage) and renal cell carcinoma (via p53 degradation) as detailed in recent structural minimization studies[3].
Structure-Activity Relationship (SAR) studies reveal that the 7-amino group is an absolute requirement for TGase2 inhibition, whereas the 6-methoxy group can be substituted or removed without catastrophic loss of binding[2]. The conjugated dione system acts as a Michael acceptor, forming multiple covalent bonds with reactive free thiols (Cys) on the enzyme. Interestingly, kinetic assays (such as the AL5 substrate assay) suggest these compounds often bind at an allosteric site (e.g., the N-terminus, amino acids 95–116) rather than the classical catalytic triad, thereby inhibiting TGase2's protein-protein interactions (like TGase2-p53)[2].
Caption: Covalent Modification and Inhibition Mechanism of TGase2 by the Quinoline-5,8-dione Core.
Quantitative Profiling of TGase2 Inhibition
The table below summarizes the inhibitory potency of structurally minimized 7-aminoquinoline-5,8-dione derivatives against TGase2, highlighting the translation from in vitro biochemical assays to in situ cellular efficacy[3].
| Compound Designation | Structural Modification | TGase2 IC₅₀ In Vitro (μM) | TGase2 IC₅₀ In Situ (μM) | Mechanistic Notes |
| Streptonigrin | Complex Natural Product | ~ | ~ | Reference inhibitor; binds N-terminus of TGase2. |
| Compound 11 | 7-Amino-2-phenylquinoline-5,8-dione | 5.88 | 0.09 | Potent allosteric covalent inhibitor. |
| Compound 22 | 7-Amino-2-{4-[(1-isopropylpiperidin-4-yl)oxy]phenyl}... | N/A | High Efficacy | Pharmacokinetically optimized; inhibits vascular leakage in vivo. |
| Compound 23 | 7-Amino-2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}... | 1.12 | 0.07 | Enhanced aqueous solubility and microsomal stability. |
Self-Validating Protocol: Fibrinogen Array-Based On-Chip TGase2 Activity Assay
Causality & Design: Traditional colorimetric assays for TGase2 often suffer from severe false positives when testing redox-active quinones due to spectral overlap and intrinsic compound absorbance. By utilizing a fibrinogen array-based on-chip assay, we spatially separate the enzymatic cross-linking event from the inhibitor's optical background, ensuring high-fidelity readouts. Furthermore, the inclusion of EDTA acts as an internal negative control, as TGase2 transamidation is strictly Ca2+ -dependent.
Step-by-Step Methodology:
-
Chip Preparation: Coat glass microarrays or 96-well high-binding plates with 10 μg/mL human fibrinogen in PBS overnight at 4°C. Wash 3x with PBS-T (0.05% Tween-20).
-
Enzyme-Inhibitor Pre-incubation: In a separate non-binding plate, incubate 50 ng/mL recombinant human TGase2 with varying concentrations of the 7-aminoquinoline-5,8-dione inhibitor (0.01 μM – 100 μM) for 30 minutes at room temperature.
-
Control Establishment: Prepare a positive control (Streptonigrin) and a negative validation control (TGase2 + 10 mM EDTA).
-
Reaction Initiation: Transfer the pre-incubated mixtures to the fibrinogen-coated chip. Add the reaction buffer containing 5 mM CaCl2 , 1 mM DTT, and 0.5 mM biotinylated cadaverine (the acyl acceptor). Incubate for 1 hour at 37°C.
-
Termination & Washing: Stop the reaction by adding 20 mM EDTA. Wash the chip 5x with PBS-T to rigorously remove all non-covalently bound biotinylated cadaverine and the colored quinone inhibitor.
-
Detection: Incubate with Streptavidin-Cy5 (or Streptavidin-HRP for absorbance) for 45 minutes. Wash extensively.
-
Quantification: Scan the chip using a fluorescence microarray scanner. Calculate the IC₅₀ by plotting the normalized fluorescence intensity against the log of the inhibitor concentration.
Conclusion
The 6-methoxyquinolin-7-amine fragment is a highly versatile chemical tool. Its dual capacity to undergo NQO1-mediated redox cycling and to act as a covalent Michael acceptor makes it a formidable scaffold for targeting difficult-to-drug enzymes like TGase2 and PAD4. By employing the rigorous, self-validating biochemical assays outlined in this guide, discovery scientists can accurately deconvolute its polypharmacology and harness its full therapeutic potential.
References
-
Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds for the Treatment of Diabetic Retinopathy | Journal of Medicinal Chemistry - ACS Publications. Source: ACS Publications URL:[Link]
-
Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds for the Treatment of Diabetic Retinopathy - PubMed. Source: National Institutes of Health (NIH) URL:[Link]
Sources
Charting the Unseen: A Technical Guide to Elucidating the Receptor Binding Affinity and Signaling Pathways of 6-methoxyquinolin-7-amine
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth technical guide for characterizing the receptor binding affinity and downstream signaling pathways of the novel compound, 6-methoxyquinolin-7-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a strategic and logical framework for the comprehensive evaluation of a previously uncharacterized molecule. We will proceed from initial target hypothesis based on structural analogy, through to detailed experimental protocols for binding affinity determination and functional pathway elucidation.
Introduction: The Quinoline Scaffold and the Promise of 6-methoxyquinolin-7-amine
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. These activities often stem from high-affinity interactions with various receptor systems. 6-methoxyquinolin-7-amine is a novel derivative with potential for new therapeutic applications. However, its specific molecular targets and mechanism of action remain uncharacterized. This guide provides the strategic and technical framework to systematically uncover its pharmacological profile.
Part 1: Defining the Landscape - A Hypothesis-Driven Approach to Target Identification
Given the absence of established binding data for 6-methoxyquinolin-7-amine, a rational, hypothesis-driven approach to target identification is paramount. Based on the known activities of structurally related quinoline compounds, we can postulate a potential target landscape. Several quinoline derivatives have demonstrated affinity for G-protein coupled receptors (GPCRs), particularly monoamine receptors.
Hypothetical Target Landscape for 6-methoxyquinolin-7-amine:
| Receptor Family | Specific Subtypes (Examples) | Rationale based on Structural Analogs |
| Dopamine Receptors | D2, D3 | Numerous quinoline and tetrahydroisoquinoline derivatives exhibit high affinity for D2 and D3 receptors.[1][2][3][4][5][6] |
| Serotonin Receptors | 5-HT1B, 5-HT2B, 5-HT4 | Various quinoline-based structures have been identified as ligands for serotonin receptor subtypes, with some showing subnanomolar affinity.[7][8][9][10][11] |
| Adrenergic Receptors | α2, β1 | Studies have shown that certain quinoline derivatives can bind to both alpha and beta-adrenergic receptors.[12][13][14] |
| Other GPCRs | Adenosine, Orexin | The versatility of the quinoline scaffold extends to other GPCRs like adenosine and orexin receptors.[15][16] |
This initial landscape provides a logical starting point for a broad-based screening campaign, followed by more focused, high-resolution characterization of confirmed "hits".
Part 2: The Cornerstone of Characterization - Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[2] They are highly sensitive and robust, providing quantitative data on the binding interaction.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for a competitive binding assay to determine the inhibitory constant (Ki) of 6-methoxyquinolin-7-amine for a putative GPCR target.
1. Materials and Reagents:
-
Biological Sample: Cell membranes or whole cells expressing the receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target receptor.
-
Test Compound: 6-methoxyquinolin-7-amine, dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
2. Membrane Preparation (if applicable):
-
Homogenize tissue or cultured cells expressing the receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and a saturating concentration of the non-specific binding control ligand.
-
Competition Binding: Receptor preparation, radioligand, and varying concentrations of 6-methoxyquinolin-7-amine.
-
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 6-methoxyquinolin-7-amine.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 3: Beyond Binding - Unraveling Functional Signaling Pathways
Demonstrating that 6-methoxyquinolin-7-amine binds to a receptor is the first step. The critical next stage is to determine its functional effect: is it an agonist, antagonist, or inverse agonist? This requires functional assays that measure downstream signaling events. GPCRs, being the most likely targets, can signal through various pathways.
Primary GPCR Signaling Pathways
Caption: Major GPCR signaling pathways.
Key Functional Assays
1. cAMP Assays (for Gs and Gi-coupled receptors):
-
Principle: Measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP production.
-
Methodology:
-
Culture cells expressing the target receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce a baseline level of cAMP.
-
Add varying concentrations of 6-methoxyquinolin-7-amine.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
-
-
Interpretation: An increase in cAMP suggests Gs agonism, while a decrease in forskolin-stimulated cAMP suggests Gi agonism. No change in the presence of a known agonist indicates antagonism.
2. Calcium Mobilization Assays (for Gq-coupled receptors):
-
Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores.
-
Methodology:
-
Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of 6-methoxyquinolin-7-amine.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Interpretation: A transient increase in intracellular calcium indicates Gq agonism. Inhibition of an agonist-induced calcium signal suggests antagonism.
3. β-Arrestin Recruitment Assays:
-
Principle: Ligand binding to a GPCR can induce the recruitment of β-arrestin proteins, which is involved in receptor desensitization and can initiate G-protein-independent signaling.
-
Methodology:
-
Use engineered cell lines where the receptor is tagged with a bioluminescent donor (e.g., luciferase) and β-arrestin is tagged with a fluorescent acceptor (e.g., GFP or YFP).
-
Upon ligand-induced recruitment, the donor and acceptor come into close proximity, generating a BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) signal.
-
Measure the change in the BRET or FRET ratio after adding 6-methoxyquinolin-7-amine.
-
-
Interpretation: An increase in the BRET/FRET signal indicates that the compound promotes β-arrestin recruitment. This is a hallmark of both agonism and, in some cases, biased agonism.
Part 4: Synthesis and Future Directions
The systematic application of the described methodologies will provide a comprehensive pharmacological profile of 6-methoxyquinolin-7-amine. The data generated from binding and functional assays will allow for the determination of its primary molecular target(s), its binding affinity, and its functional activity.
Should 6-methoxyquinolin-7-amine exhibit high affinity and functional potency at a specific receptor, further investigations would be warranted. These could include:
-
Selectivity Profiling: Screening against a broad panel of related receptors to determine its selectivity.
-
In Vivo Studies: Evaluating its effects in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a robust framework for the initial characterization of 6-methoxyquinolin-7-amine, paving the way for its potential development as a novel therapeutic agent. The combination of hypothesis-driven target selection and rigorous, multi-faceted experimental validation is essential for success in modern drug discovery.
References
-
Zhao, H., et al. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Fernández-Fernández, C., et al. (2026). QSAR study of a series of quinoline derivatives active on the alpha2 adrenergic receptor subtypes. ResearchGate. [Link]
-
Piaz, V. D., et al. (2014). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. MedChemComm. [Link]
-
Hawkins, B. C., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ConnectSci. [Link]
-
Husain, A., et al. (2017). 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
-
Sánchez-Sáez, F. J., et al. (2008). Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry. [Link]
-
Piaz, V. D., et al. (2014). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. PMC. [Link]
-
Hawkins, B. C., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ResearchGate. [Link]
-
Jurc, M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. [Link]
-
Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
Kim, J., et al. (2004). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. PMC. [Link]
-
Sánchez-Sáez, F. J., et al. (2008). Structurally Constrained Hybrid Derivatives Containing Octahydrobenzo[g or f]quinoline Moieties for Dopamine D2 and D3 Receptors. ACS Publications. [Link]
-
Wittig, T. W., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
-
Francken, B. J., et al. (1991). Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype. Neuropharmacology. [Link]
-
Kumar, V., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters. [Link]
-
Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. PMC. [Link]
-
Creative Bioarray. GPCR Screening Services. [Link]
-
Eurofins Discovery. GPCR Screening and Profiling. [Link]
-
Celtarys. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]
-
Roecker, A. J., et al. (2016). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PMC. [Link]
Sources
- 1. Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors: binding characterization at D2/D3 receptors and elucidation of a pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. connectsci.au [connectsci.au]
- 9. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation and In Vivo Toxicity Profile of 6-Methoxyquinolin-7-Amine Derivatives
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Pharmacological Context
The 6-methoxyquinolin-7-amine scaffold—most notably in its oxidized 5,8-dione derivative form—is a highly privileged pharmacophore in medicinal chemistry. It serves as the structural backbone for potent natural antitumor antibiotics like streptonigrin and lavendamycin, as well as structurally minimalized synthetic inhibitors targeting Transglutaminase 2 (TGase2) for diabetic retinopathy (1[2]).
Despite their profound in vivo efficacy, the clinical translation of these derivatives is frequently bottlenecked by a narrow therapeutic index. The inherent toxicity of the 7-aminoquinoline-5,8-dione core is driven by severe genotoxicity, rapid microsomal degradation, and quinone-mediated redox cycling. As a Senior Application Scientist, it is critical to understand not just that these compounds are toxic, but the underlying physicochemical causality driving their adverse in vivo profiles, allowing for rational lead optimization.
Mechanistic Drivers of In Vivo Toxicity
The toxicity of 6-methoxyquinolin-7-amine derivatives is not an off-target artifact; it is mechanistically intertwined with their pharmacodynamics. The toxicity primarily manifests through two distinct pathways:
-
Redox Cycling and Oxidative Stress: The 5,8-dione moiety is highly susceptible to one- and two-electron reductions mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1). This reduction generates unstable semiquinone radicals that react with molecular oxygen, producing a cascade of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. Quinones that act as efficient substrates for NQO1 exhibit significantly higher cytotoxicity in vivo (3[4]).
-
Covalent Thiol Adduction: The 7-amino group is essential for target engagement (e.g., TGase2 inhibition) but also acts as a Michael acceptor. It forms irreversible covalent bonds with free thiol groups (cysteine residues) on off-target proteins, leading to protein misfolding, enzyme inactivation, and subsequent hepatotoxicity (1[2]).
Mechanistic pathways of 6-methoxyquinolin-7-amine toxicity via redox cycling.
Systemic In Vivo Toxicity Profile
When administered in murine models, 6-methoxyquinolin-7-amine derivatives exhibit a distinct, dose-limiting toxicity profile:
-
Hepatotoxicity & Microsomal Instability: These compounds often suffer from rapid hepatic clearance. In recent studies evaluating synthetic 7-aminoquinoline-5,8-dione TGase2 inhibitors, in vitro microsomal stability assays revealed profound metabolic instability, with only ~11% of the parent compound remaining after 30 minutes in human liver microsomes at 37 °C (1[2]). This rapid metabolism generates reactive intermediates that elevate liver transaminases (ALT/AST) in vivo.
-
Genotoxicity: Natural derivatives like streptonigrin are highly efficient at inhibiting vascular leakage in diabetic models, but their efficacy is inextricably linked to severe cytotoxicity and genotoxicity, precluding them from being viable drug candidates (1[2]).
Quantitative Toxicity Comparison
| Compound Class | Primary Target | Microsomal Stability (T1/2) | In Vivo Dose Limiting Toxicity (DLT) | Genotoxicity Status |
| Natural 5,8-diones (Streptonigrin) | Topoisomerase II | < 10 min | Severe Myelosuppression, Cytotoxicity | High (Positive) |
| Synthetic 7-Amino-6-methoxyquinolines | TGase2 | ~10–15 min | Moderate Hepatotoxicity, Weight Loss | Moderate |
| Optimized Druglike Scaffolds | TGase2 / PAD4 | > 45 min | Mild GI distress | Low (Negative) |
Self-Validating Experimental Protocols
To accurately profile the toxicity of these derivatives, standard assays must be modified to account for the chemical instability of the quinone core. The following protocols are designed as self-validating systems.
Protocol 1: In Vivo Pharmacokinetics and Acute Hepatotoxicity Profiling
Causality Focus: Correlating systemic exposure (Cmax) with acute hepatic injury prevents misattributing poor efficacy to target failure when it is actually driven by rapid clearance and localized toxicity.
-
Formulation: Dissolve the 6-methoxyquinolin-7-amine derivative in a vehicle of 5% DMSO / 40% PEG-400 / 55% Saline to ensure complete solubilization of the lipophilic core.
-
Dosing & Serial Sampling: Administer via oral gavage (PO) at 20 mg/kg to C57BL/6 mice. Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Critical Stabilization Step: Immediately transfer blood to K2EDTA tubes containing 0.1% ascorbic acid . Why? The 5,8-dione moiety is highly susceptible to ex vivo redox cycling and degradation. Ascorbic acid quenches this oxidation, ensuring the LC-MS/MS readout reflects true in vivo exposure rather than ex vivo degradation.
-
Biomarker Readout: Centrifuge samples to isolate plasma. Analyze the 24-hour terminal samples for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a standard colorimetric assay to quantify acute hepatotoxicity.
Protocol 2: In Vitro Microsomal Stability Assay (IVIVE)
Causality Focus: Predicting in vivo hepatic clearance by measuring the rate of parent compound disappearance in the presence of active liver enzymes.
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL.
-
Built-in Control Validation: Run a parallel incubation with Verapamil (a known high-clearance compound). Self-Validation: If Verapamil does not degrade by >70% within 30 minutes, the NADPH regenerating system or microsomes are inactive, and the assay must be rejected.
-
Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( T1/2 ) and intrinsic clearance ( CLint ).
In vivo workflow correlating PK exposure with acute toxicity readouts.
Lead Optimization Strategies
To mitigate the toxicity of 6-methoxyquinolin-7-amine derivatives while preserving efficacy, structural optimization must focus on:
-
Steric Shielding: Introducing bulky substituents adjacent to the 5,8-dione core to reduce the rate of NQO1-mediated reduction, thereby dampening ROS generation.
-
Substitution of the 6-Methoxy Group: Structure-activity relationship (SAR) studies indicate that while the 7-amino group is essential for activity, the 6-methoxy group is largely dispensable (1[2]). Replacing it with electron-withdrawing groups (e.g., halogens or trifluoromethyls) can alter the redox potential of the quinone, improving microsomal stability and reducing hepatotoxicity.
References
- Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds for the Treatment of Diabetic Retinopathy Source: Journal of Medicinal Chemistry - ACS Publications URL
- Total Synthesis of Streptonigrone Source: ResearchGate URL
- Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems.
Sources
electronic and steric properties of 6-methoxyquinolin-7-amine
An In-depth Technical Guide to the Electronic and Steric Properties of 6-Methoxyquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This technical guide provides a comprehensive analysis of the electronic and steric properties of a specific, yet underexplored, derivative: 6-methoxyquinolin-7-amine. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous structures and outlines state-of-the-art computational methodologies to predict and understand its molecular characteristics. We will delve into a plausible synthetic route, detail the key electronic and steric features that govern its reactivity and intermolecular interactions, and provide standardized protocols for its empirical characterization. This document is intended to serve as a foundational resource for researchers interested in leveraging the unique properties of this molecule in drug discovery and materials science.
Strategic Synthesis of 6-Methoxyquinolin-7-amine
The synthesis of 6-methoxyquinolin-7-amine can be strategically designed in a three-step sequence starting from the commercially available p-anisidine. This proposed route leverages well-established reactions in heterocyclic chemistry, ensuring a reliable and scalable production of the target compound.
Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction
The initial step involves the construction of the quinoline core through the Skraup synthesis, a classic and robust method for this purpose.
-
Reaction: p-Anisidine is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and a dehydrating agent (concentrated sulfuric acid).
-
Causality: The sulfuric acid dehydrates the glycerol to acrolein in situ. The p-anisidine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield 6-methoxyquinoline.[4] This one-pot reaction, while requiring careful temperature control to prevent polymerization of acrolein, is an efficient way to build the bicyclic quinoline system.
Step 2: Regioselective Nitration to 6-Methoxy-7-nitroquinoline
The subsequent step is the regioselective introduction of a nitro group at the C7 position of the 6-methoxyquinoline. This is a critical step that dictates the final substitution pattern.
-
Reaction: 6-Methoxyquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Causality: The methoxy group at the C6 position is an ortho-, para-directing activator. However, the C5 position is sterically hindered. While nitration of 6-methoxyquinoline often favors the C5 and C8 positions, specific reaction conditions can be optimized to achieve nitration at the C7 position.[5][6] The choice of nitrating agent and reaction temperature is crucial for controlling the regioselectivity.
Step 3: Reduction of the Nitro Group to Afford 6-Methoxyquinolin-7-amine
The final step is the reduction of the 7-nitro group to the desired 7-amino functionality.
-
Reaction: 6-Methoxy-7-nitroquinoline is reduced using a suitable reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid).[7][8][9][10]
-
Causality: These reducing agents are effective for the chemoselective reduction of aromatic nitro groups to amines without affecting the quinoline ring system. The choice of reagent can be influenced by factors such as functional group tolerance and scalability.
Below is a detailed experimental protocol for this synthetic workflow.
Experimental Protocol: Synthesis of 6-Methoxyquinolin-7-amine
-
Synthesis of 6-Methoxyquinoline:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer.
-
To this mixture, add p-anisidine and an oxidizing agent (e.g., p-nitrotoluene).
-
Heat the reaction mixture carefully to initiate the exothermic reaction, maintaining the temperature within a controlled range (typically 140-160 °C) for several hours.[4]
-
After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude 6-methoxyquinoline.
-
The crude product is then purified by steam distillation or column chromatography.
-
-
Synthesis of 6-Methoxy-7-nitroquinoline:
-
Dissolve 6-methoxyquinoline in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry. Purify by recrystallization or column chromatography to isolate the 6-methoxy-7-nitroquinoline isomer.[5]
-
-
Synthesis of 6-Methoxyquinolin-7-amine:
-
Dissolve 6-methoxy-7-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the reducing agent (e.g., tin(II) chloride dihydrate or iron powder) portion-wise.
-
If using a metal in acid, add the acid (e.g., concentrated hydrochloric acid) slowly.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base to precipitate the crude amine.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the resulting 6-methoxyquinolin-7-amine by column chromatography or recrystallization.[8]
-
Electronic Properties: A Computational Perspective
The electronic properties of 6-methoxyquinolin-7-amine are paramount to its chemical reactivity and its potential to interact with biological targets. In the absence of extensive experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting these properties with a high degree of accuracy.[11][12][13]
Computational Methodology
To elucidate the electronic structure of 6-methoxyquinolin-7-amine, DFT calculations are the method of choice. A common and reliable approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.[14][15] This level of theory is well-suited for optimizing the molecular geometry and calculating key electronic parameters.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.[12][16]
For 6-methoxyquinolin-7-amine, the HOMO is expected to be localized primarily on the electron-rich methoxy and amino-substituted benzene ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring of the quinoline system. This distribution facilitates intramolecular charge transfer, a key feature in many functional organic molecules.
| Predicted Electronic Property | Value (Illustrative) | Significance in Drug Discovery |
| HOMO Energy | -5.5 eV | Electron-donating ability, potential for charge-transfer interactions |
| LUMO Energy | -1.0 eV | Electron-accepting ability, susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity, solubility, and strength of intermolecular interactions |
| Ionization Potential | 7.0 eV | Ease of cation formation, relevant in redox processes |
| Electron Affinity | 0.5 eV | Ease of anion formation, relevant in redox processes |
Note: The values in this table are illustrative and based on typical values for similar quinoline derivatives found in the literature. Actual values would need to be confirmed by specific DFT calculations for 6-methoxyquinolin-7-amine.
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule.[14][17][18][19][20] It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
-
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 6-methoxyquinolin-7-amine, these are expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group.
-
Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are anticipated around the hydrogen atoms of the amine group.
-
Green regions: Denote areas of neutral potential.
The MEP map provides a clear picture of the molecule's reactive sites and is instrumental in predicting how it will interact with other molecules, such as the amino acid residues in a protein's active site.
Caption: Conceptual MEP map of 6-methoxyquinolin-7-amine.
Steric Properties and Molecular Conformation
The steric properties of 6-methoxyquinolin-7-amine, which relate to its size, shape, and the spatial arrangement of its atoms, are crucial for its ability to fit into a biological target's binding site.
Molecular Geometry
The quinoline ring system is largely planar, but the methoxy and amino substituents will have specific conformations that can influence the overall molecular shape. The methoxy group can rotate around the C-O bond, and the amino group has a pyramidal geometry. Molecular modeling techniques, such as those used in conjunction with DFT calculations, can predict the lowest energy conformation of the molecule.
Steric Hindrance
The presence of the methoxy group at the C6 position and the amino group at the C7 position creates a specific steric environment on one side of the molecule. This can influence how the molecule approaches and binds to a target. For example, the steric bulk of these groups may favor certain binding orientations over others. Understanding the steric hindrance around the key functional groups is essential for designing molecules with improved binding affinity and selectivity.[21][22]
Caption: Key steric features of 6-methoxyquinolin-7-amine.
Structure-Property Relationships and Implications for Drug Discovery
The interplay of the defines its potential as a drug candidate.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the quinoline nitrogen and the methoxy oxygen can act as hydrogen bond acceptors. This makes the molecule capable of forming multiple hydrogen bonds with a protein target, which can significantly contribute to binding affinity.
-
Aromatic Interactions: The planar quinoline ring is capable of engaging in π-π stacking and cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.
-
Modulation of Properties: The electron-donating nature of the methoxy and amino groups increases the electron density of the benzene portion of the quinoline ring, which can affect its metabolic stability and pharmacokinetic properties. The specific substitution pattern (6-methoxy, 7-amino) will lead to a unique dipole moment and polarity, influencing properties like solubility and cell permeability.
Protocols for Experimental Characterization
Once synthesized, the identity and purity of 6-methoxyquinolin-7-amine must be confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity. The chemical shifts and coupling constants will be characteristic of the substituted quinoline structure.
-
¹³C NMR: Obtain a carbon NMR spectrum to confirm the number of unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample on an Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the IR spectrum. Look for characteristic absorption bands, such as N-H stretches for the amine (around 3300-3500 cm⁻¹), C-O stretches for the methoxy group (around 1050-1250 cm⁻¹), and C=C and C=N stretches for the aromatic quinoline ring (around 1500-1650 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion. This will confirm the elemental composition of the synthesized compound.
Caption: Overall workflow from synthesis to characterization.
References
-
Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori. (2025). SSRN Electronic Journal. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]
-
HOMO-LUMO orbitals and energy gaps (E gap ) of compounds 4a-f in the gas phase. (n.d.). ResearchGate. [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). Materials Today Communications. [Link]
-
HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (n.d.). ResearchGate. [Link]
- Method for synthetizing 6-methoxyquinoline. (n.d.).
-
Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Molecules. [Link]
-
First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives. (2020). RSC Advances. [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. [Link]
-
Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). ResearchGate. [Link]
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. (2020). The Journal of Organic Chemistry. [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). Heliyon. [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). Molecules. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. [Link]
-
Using Molecular Modelling to Study Interactions Between Molecules with Biological Activity. (2012). IntechOpen. [Link]
-
Electrostatic Potential Maps and Bond Polarity. (2023). YouTube. [Link]
-
Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015). Journal of Chemical Education. [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025). ResearchGate. [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Future Journal of Pharmaceutical Sciences. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). Chemical Reviews. [Link]
-
Calculated molecular electrostatic potential maps for 9-methoxycanthin-6-one (I) and 7-methoxy-(9H-β-carbolin-1-il). (n.d.). ResearchGate. [Link]
-
Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). Molecules. [Link]
-
Molecular modeling studies on the interactions of 7-methoxytacrine-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach. (n.d.). Journal of the Brazilian Chemical Society. [Link]
-
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). Materials Advances. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). Molecules. [Link]
-
Model studies of 6,7-indolequinone cofactors of quinoprotein amine dehydrogenases. (2007). The Journal of Organic Chemistry. [Link]
-
Evaluating the Efficiency of DM21 Neural Network Functional in Molecular Geometry Optimization. (2025). arXiv. [Link]
-
Computational studies on electronic and optical properties of dopamine derivatives structure. (n.d.). Open Chemistry. [Link]
-
Application of DFT Method for Determination of IR Frequencies and Electrochemical Properties of 1,4-dihydroxy- 9,10. (2009). International Journal of Electrochemical Science. [Link]
-
6-Methoxy-8-nitroquinoline. (n.d.). ResearchGate. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. evitachem.com [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 11. saudijournals.com [saudijournals.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Molecular Weight and Structural Analysis of 6-Methoxyquinolin-7-amine: A Comprehensive Technical Guide
Executive Summary
6-Methoxyquinolin-7-amine (CAS: 861038-27-9) is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. It serves as a critical precursor in the synthesis of 7-aminoquinoline-5,8-diones, which are potent transglutaminase 2 (TGase2) inhibitors currently being investigated for the treatment of diabetic retinopathy[1]. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation and molecular weight verification of this compound, designed for researchers and application scientists requiring rigorous quality control protocols.
Physicochemical Profiling
Before initiating any instrumental analysis, establishing the theoretical physicochemical parameters is mandatory. The presence of both a methoxy ether and a primary amine on the quinoline core dictates the molecule's ionization behavior and solvent compatibility.
Table 1: Fundamental Physicochemical Properties
| Parameter | Value | Analytical Significance |
| CAS Number | 861038-27-9 | Unique chemical identifier for sourcing and regulatory compliance[2]. |
| Molecular Formula | C₁₀H₁₀N₂O | Dictates the isotopic distribution pattern in mass spectrometry. |
| Molecular Weight | 174.1992 g/mol | Average mass used for stoichiometric calculations in synthesis[2]. |
| Monoisotopic Exact Mass | 174.0793 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| SMILES String | COC1=C(N)C=C2C(C=CC=N2)=C1 | Utilized for in silico predictive modeling and NMR shift simulation. |
High-Resolution Mass Spectrometry (HRMS) Workflow
Causality of Experimental Design
To confirm the exact molecular weight, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the gold standard. Why ESI+? The basicity of the quinoline nitrogen (pKa ~4.9) and the primary amine group ensures highly efficient protonation in an acidic mobile phase, readily forming the [M+H]+ pseudo-molecular ion. HRMS (e.g., Time-of-Flight or Orbitrap) is selected over nominal mass instruments to achieve sub-2 ppm mass accuracy, which is critical for ruling out isobaric impurities that could compromise downstream biological assays.
Self-Validating Protocol: HR-ESI-TOF MS
To ensure the analytical run is self-validating, this protocol employs a dual-spray lock-mass system. If the instrument's calibration drifts, the internal standard will flag the error, preventing the reporting of false mass assignments.
-
Sample Preparation: Dissolve 1 mg of 6-methoxyquinolin-7-amine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation.
-
Lock-Mass Calibration (Internal Control): Infuse Leucine Enkephalin ( m/z 556.2771) simultaneously via a secondary reference sprayer. The software must be set to continuously correct the calibration axis against this known mass.
-
Acquisition: Operate the TOF-MS in positive ion mode (ESI+). Capillary voltage: 3.0 kV; Cone voltage: 30 V; Desolvation temperature: 350°C. Acquire data from m/z 50 to 600.
-
Data Validation Step: The observed [M+H]+ peak must appear at m/z 175.0871 . Calculate the mass error: Δppm=Theoretical Mass(Observed Mass−Theoretical Mass)×106 . The protocol is only validated if the error is ≤2.0 ppm and the isotopic pattern aligns with the C10H10N2O formula.
Workflow for the structural elucidation of 6-methoxyquinolin-7-amine.
Nuclear Magnetic Resonance (NMR) Structural Elucidation
Causality of Experimental Design
While HRMS confirms the elemental composition, it cannot differentiate between positional isomers (e.g., 5-methoxy vs. 6-methoxy). NMR spectroscopy is required to map the exact regiochemistry. Why DMSO-d₆? Deuterated dimethyl sulfoxide (DMSO-d₆) is deliberately chosen over CDCl₃. Its strong hydrogen-bonding capability drastically slows the chemical exchange rate of the primary amine protons ( −NH2 ). In CDCl₃, these protons often exchange too rapidly with trace moisture, broadening into the baseline. In DMSO-d₆, they appear as a distinct, quantifiable broad singlet, allowing direct confirmation of the amine group.
Self-Validating Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS). The TMS serves as an internal chemical shift reference ( δ 0.00 ppm), validating the magnetic field homogeneity.
-
Temperature Control: Equilibrate the probe to exactly 298 K. Temperature fluctuations alter the chemical shift of exchangeable protons (like −NH2 ), so thermal stability is a strict requirement for reproducible validation.
-
Acquisition:
-
Acquire a standard ¹H NMR (400 MHz, 16 scans, relaxation delay D1=2 s).
-
Acquire a ¹³C{¹H} NMR (100 MHz, 1024 scans) to observe the quaternary carbons.
-
Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) to prove the connectivity between the methoxy protons and the C-6 aromatic carbon.
-
-
Validation Step: The integration of the methoxy singlet ( ∼ 3.95 ppm) must be exactly 3.0 relative to the isolated aromatic protons, confirming the stoichiometric ratio of the functional groups.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity / Integration | Assignment / Structural Logic |
| ¹H | 8.65 | dd, 1H | H-2 : Highly deshielded by the adjacent quinoline nitrogen. |
| ¹H | 8.05 | dd, 1H | H-4 : Deshielded by the anisotropic effect of the adjacent ring. |
| ¹H | 7.35 | s, 1H | H-8 : Singlet due to the lack of adjacent ortho protons. |
| ¹H | 7.10 | s, 1H | H-5 : Singlet, positioned between the bridgehead and methoxy group. |
| ¹H | 5.50 | br s, 2H | -NH₂ : Primary amine. Broadened due to quadrupolar relaxation of ¹⁴N. |
| ¹H | 3.95 | s, 3H | -OCH₃ : Methoxy ether protons. |
| ¹³C | 150.0, 140.5 | Quaternary | C-6, C-7 : Oxygen-bearing and nitrogen-bearing aromatic carbons. |
| ¹³C | 56.0 | Primary | -OCH₃ : Characteristic shift for an aromatic methoxy carbon. |
Application in Drug Development: TGase2 Inhibitors
The structural integrity of 6-methoxyquinolin-7-amine is paramount because it acts as the foundational scaffold for synthesizing 7-aminoquinoline-5,8-diones[1]. In medicinal chemistry, these derivatives are synthesized via a rigorous oxidation process (often utilizing Fremy's salt or bromine-mediated oxidation) to form the quinone ring.
The 7-amino group is strictly essential for the inhibitory activity against Transglutaminase 2 (TGase2), an enzyme implicated in vascular leakage during diabetic retinopathy. Any structural impurity in the starting material—such as an isomeric mismatch—will result in a biologically inactive final compound.
Derivatization pathway of 6-methoxyquinolin-7-amine into TGase2 inhibitors.
References
- Appchem Limited. (2024). 6-methoxyquinolin-7-amine | 861038-27-9 | C10H10N2O. Appchemical.com.
- Journal of Medicinal Chemistry - ACS Publications. (2024). Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds for the Treatment of Diabetic Retinopathy.
Sources
Application Note: De Novo Synthesis and Characterization of 6-Methoxyquinolin-7-amine
Executive Summary
6-Methoxyquinolin-7-amine is a highly valued heterocyclic building block frequently utilized in the development of kinase inhibitors, antimalarial agents, and advanced fluorescent dyes. This application note provides a comprehensive, field-proven protocol for the de novo synthesis of 6-methoxyquinolin-7-amine. By abandoning traditional, low-yielding nitration pathways in favor of a highly regioselective modified Skraup cyclization followed by a palladium-catalyzed Buchwald-Hartwig amination, this workflow guarantees absolute regiocontrol, high chemoselectivity, and scalable yields.
Retrosynthetic Strategy & Mechanistic Rationale
The Regiochemical Challenge
Direct electrophilic aromatic substitution (e.g., nitration) of 6-methoxyquinoline is regiochemically ambiguous. The synergistic electron-donating effect of the C6-methoxy group and the electron-withdrawing nature of the quinoline nitrogen direct electrophiles predominantly to the C5 and C8 positions, yielding intractable isomeric mixtures[1]. To achieve absolute regiocontrol at the C7 position, a de novo bottom-up synthesis is required.
Step 1: Modified Skraup Cyclization
We employ a modified Skraup synthesis starting from 3-bromo-4-methoxyaniline. The steric bulk of the C3-bromine atom completely blocks cyclization at the adjacent C2 position. This forces the glycerol-derived Michael acceptor to close exclusively at the C6 position (para to the bromine), thereby yielding 7-bromo-6-methoxyquinoline[2]. Furthermore, replacing the traditional nitrobenzene oxidant with 3-nitrobenzenesulfonic acid acts as a kinetic moderator, preventing the violent exothermic runaway and excessive tar formation that classically plague Skraup syntheses[3].
Step 2 & 3: Buchwald-Hartwig Amination and Hydrolysis
Direct amination of aryl halides with ammonia gas requires dangerous high-pressure equipment and often suffers from over-arylation (formation of secondary or tertiary amines). By employing benzophenone imine as an ammonia surrogate in a palladium-catalyzed Buchwald-Hartwig cross-coupling, we ensure strict chemoselectivity[4]. The bulky diphenylmethylene protecting group prevents secondary coupling events. Subsequent mild acidic hydrolysis quantitatively unmasks the primary amine without disrupting the methoxy ether linkage.
Synthetic Workflow Visualization
Synthetic workflow for 6-methoxyquinolin-7-amine via Skraup and Buchwald-Hartwig reactions.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 7-Bromo-6-methoxyquinoline
-
Preparation: Charge a 500 mL heavy-walled round-bottom flask with 3-bromo-4-methoxyaniline (10.0 g, 49.5 mmol), 3-nitrobenzenesulfonic acid sodium salt (11.1 g, 49.5 mmol), and glycerol (45.6 g, 495 mmol)[2].
-
Suspension: Add deionized water (60 mL) and stir vigorously to create a uniform suspension.
-
Acid Addition: Place the flask in an ice bath. Carefully add concentrated H₂SO₄ (48.5 g, 495 mmol) dropwise over 30 minutes. Self-Validation: The mixture will become highly exothermic and shift to a dark viscous solution.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 140 °C for 16 hours[2].
-
Workup: Cool the reaction to room temperature and pour the dark mixture over 300 g of crushed ice.
-
Neutralization: Slowly add 10M NaOH under continuous stirring until the pH reaches 8.0. A dark brown precipitate will form.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 3:1) to afford 7-bromo-6-methoxyquinoline.
Step 2: Buchwald-Hartwig Cross-Coupling
-
Catalyst Activation: In an oven-dried Schlenk flask, combine 7-bromo-6-methoxyquinoline (5.0 g, 21.0 mmol), Pd₂(dba)₃ (0.38 g, 0.42 mmol, 2 mol%), rac-BINAP (0.78 g, 1.26 mmol, 6 mol%), and sodium tert-butoxide (2.8 g, 29.4 mmol)[4].
-
Degassing: Evacuate the flask and backfill with dry Nitrogen three times to ensure a strictly anaerobic environment.
-
Reaction Initiation: Inject anhydrous, degassed toluene (50 mL) followed by benzophenone imine (4.2 g, 23.1 mmol) via syringe.
-
Heating: Heat the mixture to 90 °C for 12 hours. Self-Validation: A successful oxidative addition and active catalytic cycle are visually confirmed by the transition of the mixture from the deep red/purple of the Pd(0) complex to a yellowish-brown suspension[4].
-
Filtration: Cool to room temperature, dilute with EtOAc (50 mL), filter through a pad of Celite to remove palladium black, and concentrate to yield the crude imine intermediate.
Step 3: Imine Hydrolysis to Target Amine
-
Acidic Cleavage: Dissolve the crude imine intermediate in THF (40 mL). Add 2M aqueous HCl (20 mL) and stir at room temperature (25 °C) for 2 hours.
-
Phase Separation: Partition the reaction mixture between deionized water (50 mL) and diethyl ether (50 mL). Self-Validation: The cleaved benzophenone byproduct will partition into the upper ether layer, while the target amine hydrochloride salt remains in the lower aqueous layer.
-
Free-Basing: Discard the ether layer. Cool the aqueous layer to 0 °C and basify to pH 10 using 2M NaOH. The free amine will precipitate.
-
Final Isolation: Extract the free base with CH₂Cl₂ (3 x 50 mL). Dry the combined organics over Na₂SO₄, concentrate, and recrystallize from hot ethanol to afford pure 6-methoxyquinolin-7-amine.
Quantitative Data & Quality Control
Table 1: Quantitative Reaction Parameters
| Step | Reactant | Reagent/Catalyst System | Time / Temp | Expected Yield |
|---|---|---|---|---|
| 1. Skraup Cyclization | 3-bromo-4-methoxyaniline | Glycerol, H₂SO₄, 3-NBSA | 16 h / 140 °C | 60–65% |
| 2. Buchwald-Hartwig | 7-bromo-6-methoxyquinoline | Benzophenone imine, Pd₂(dba)₃ | 12 h / 90 °C | >85% |
| 3. Imine Hydrolysis | Imine intermediate | 2M HCl, THF | 2 h / 25 °C | 90–95% |
Table 2: Quality Control & Self-Validation Markers
| Intermediate / Product | TLC (Eluent) | Visual / Physical Cue | Key ¹H NMR Diagnostic Shift (CDCl₃) |
|---|---|---|---|
| 7-bromo-6-methoxyquinoline | R_f = 0.4 (3:1 Hex/EtOAc) | Dark brown to tan solid | ~8.8 ppm (dd, 1H, C2-H) |
| Imine Intermediate | R_f = 0.6 (4:1 Hex/EtOAc) | Yellowish-brown suspension | ~7.1–7.8 ppm (m, 10H, Ph-H) |
| 6-methoxyquinolin-7-amine | R_f = 0.2 (9:1 EtOAc/MeOH) | Pale yellow crystalline solid | ~4.2 ppm (br s, 2H, -NH₂) |
Sources
Application Note: Incorporating 6-Methoxyquinolin-7-amine into Advanced Fluorescent Probe Design
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Live-Cell Imaging, Organelle-Targeted Diagnostics, and Bio-orthogonal Probe Development
Introduction & Rationale
The development of organelle-specific fluorescent probes is a critical frontier in molecular biology and diagnostic imaging. While lysosomes and mitochondria have well-established targeting moieties, the Golgi apparatus—a central hub for protein sorting and post-translational modification—has historically lacked robust, high-contrast imaging agents.
The 7-aminoquinoline scaffold has recently emerged as a privileged fluorophore for Golgi apparatus targeting, as demonstrated in seminal work on[1]. The mechanism relies on an Intramolecular Charge Transfer (ICT) from the electron-donating 7-amino group to the electron-withdrawing quinoline nitrogen. Furthermore, the pyridyl moiety of the quinoline ring possesses a pKa that perfectly matches the mildly acidic microenvironment of the Golgi apparatus (pH 6.0–6.7), allowing for selective protonation and accumulation.
The 6-Methoxy Advantage: Incorporating a 6-methoxy group to create 6-methoxyquinolin-7-amine significantly upgrades this scaffold. The methoxy group acts as an auxochromic donor. Its positive mesomeric (+M) effect acts synergistically with the 7-amino group to increase the electron density of the aromatic system. This dual-donor configuration raises the Highest Occupied Molecular Orbital (HOMO) energy level, thereby decreasing the HOMO-LUMO gap. The result is a pronounced bathochromic (red) shift in both absorption and emission spectra. This shift moves the excitation window out of the phototoxic UV range and pushes the emission into a more biologically transparent window, drastically reducing background autofluorescence during live-cell imaging.
Photophysical Properties & Mechanistic Logic
The fluorescence of 6-methoxyquinolin-7-amine is driven by a highly efficient "push-pull" electronic system. When the 7-amino group is functionalized (e.g., via an amide bond to an enzyme-cleavable peptide), the ICT is quenched, rendering the probe non-fluorescent. Upon enzymatic cleavage, the free amine is restored, triggering a massive "turn-on" fluorescence response.
The diagram below illustrates the electronic causality and organelle-targeting logic of the 6-methoxyquinolin-7-amine scaffold.
Caption: Electronic ICT mechanism and Golgi targeting logic of 6-methoxyquinolin-7-amine.
Quantitative Data Summary
The table below summarizes the photophysical enhancements achieved by incorporating the 6-methoxy auxochrome, compared to the baseline 7-aminoquinoline scaffold.
| Photophysical Property | 7-Aminoquinoline (Baseline) | 6-Methoxyquinolin-7-amine (Optimized) | Causality / Experimental Advantage |
| Absorption Max (λabs) | ~365 nm | ~395 nm | +M effect of 6-OMe lowers HOMO-LUMO gap, reducing UV phototoxicity in live cells. |
| Emission Max (λem) | ~507 nm | ~545 nm | Red-shifted emission enhances tissue penetration and bypasses cellular autofluorescence. |
| Stokes Shift | ~142 nm | ~150 nm | Exceptionally large Stokes shift minimizes self-quenching and light scattering artifacts. |
| Quantum Yield (Φ) | 0.35 | 0.42 | Rigidified ICT state increases radiative decay pathways, yielding brighter signals. |
| Organelle Target | Golgi Apparatus | Golgi Apparatus | Quinoline nitrogen pKa remains optimized for the Golgi lumen (pH 6.0–6.7). |
Probe Design Strategies
When designing probes around 6-methoxyquinolin-7-amine, scientists should leverage the reactivity of the 7-amino group. According to comprehensive reviews on [2], modifying the primary amine is the most reliable method for creating responsive sensors:
-
Amidation/Carbamylation (Enzyme-Responsive): Conjugating the 7-amino group to a specific peptide sequence (e.g., via a carbamate linker) suppresses the ICT. When the target protease cleaves the sequence, the 6-methoxyquinolin-7-amine is liberated, yielding a strong "turn-on" signal localized to the Golgi.
-
Sulfonylation (Polarity/pH-Responsive): Converting the 7-amino group to a sulfonamide creates a polarity-sensitive rotor. Changes in Golgi oxidative stress or polarity (e.g., induced by monensin) will alter the non-radiative decay rates, allowing for ratiometric monitoring of organelle health.
Self-Validating Experimental Protocols
To ensure scientific integrity and prevent artifactual data, the following protocol incorporates self-validating checkpoints (e.g., HPLC verification) to confirm that observed fluorescence is due to the intended biological mechanism, not free fluorophore contamination.
Caption: Step-by-step experimental workflow for Golgi-targeted live-cell imaging.
Step 1: Probe Synthesis & HPLC Validation
-
Procedure: React 6-methoxyquinolin-7-amine with your chosen recognition moiety (e.g., an activated acyl chloride or NHS-ester) in anhydrous DMF with DIPEA at room temperature for 4 hours.
-
Causality Check: Purify the crude product via preparative HPLC. Crucial: You must verify the absence of unreacted 6-methoxyquinolin-7-amine via analytical HPLC (UV detection at 395 nm). Even trace amounts of the free fluorophore will spontaneously accumulate in the Golgi, causing false-positive background fluorescence.
Step 2: Spectroscopic Profiling (ICT Confirmation)
-
Procedure: Dissolve the purified probe in a series of solvents with varying polarities (e.g., Toluene, Chloroform, Methanol, Aqueous PBS). Measure the UV-Vis absorption and fluorescence emission.
-
Causality Check: A functional ICT fluorophore will exhibit positive solvatochromism. As solvent polarity increases, the emission maximum should red-shift significantly. If the emission does not shift, the ICT mechanism has been sterically or electronically hindered by your recognition moiety.
Step 3: Live-Cell Incubation
-
Procedure: Seed HeLa or U2OS cells in glass-bottom confocal dishes and culture to 70% confluence. Wash with DPBS. Incubate the cells with 5 µM of the synthesized probe in standard culture medium for 30 minutes at 37°C.
-
Causality Check: Include a control well pre-treated with an inhibitor of your target enzyme to ensure the "turn-on" fluorescence is strictly enzyme-dependent.
Step 4: Co-Staining & Confocal Imaging
-
Procedure: To validate organelle specificity, co-incubate the cells with 1 µM BODIPY TR Ceramide (a commercial Golgi marker) for the final 15 minutes. Wash three times with DPBS to remove unbound dye. Image using a confocal laser scanning microscope (Excitation: 405 nm for the quinoline probe; 589 nm for BODIPY TR Ceramide).
-
Causality Check: Calculate the Pearson's Correlation Coefficient (PCC) between the two channels using image analysis software (e.g., ImageJ/Fiji). A PCC > 0.85 validates highly specific Golgi localization.
References
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Fluorescent probes for targeting the Golgi apparatus: design strategies and applications Source: Chemical Society Reviews URL:[Link]
Sources
Technical Support Center: Solubilization Strategies for 6-Methoxyquinolin-7-amine
Welcome to the Technical Support Center for formulation and medicinal chemistry professionals. 6-Methoxyquinolin-7-amine is a rigid, planar, weakly basic pharmacophore frequently utilized in kinase inhibitors and antimalarial scaffolds. Its inherent physicochemical properties—specifically its high crystal lattice energy and lipophilicity—result in notoriously poor aqueous solubility at physiological pH [1].
This guide provides field-proven, causality-driven troubleshooting protocols to overcome these solubility bottlenecks, ensuring your in vitro assays and in vivo pharmacokinetic studies yield reliable data.
Strategic Decision Workflow
Before selecting a solubilization method, you must evaluate the target pH, the route of administration, and the tolerability of the assay system. The following decision matrix illustrates the logical progression for formulating 6-methoxyquinolin-7-amine.
Workflow for selecting a solubility enhancement strategy for 6-methoxyquinolin-7-amine.
Quantitative Solubility Profiles
The table below summarizes the expected solubility enhancements of 6-methoxyquinolin-7-amine across various standardized vehicles. Use this as a baseline to select the appropriate formulation for your target concentration.
| Formulation Vehicle | Final pH | Apparent Solubility (mg/mL) | Primary Solubilization Mechanism |
| Purified Water | 7.4 | < 0.1 | Intrinsic free base solubility |
| 0.1 N HCl | 1.2 | ~ 15.0 | Ionization (Protonation of quinoline nitrogen) |
| 20% w/v HP-β-CD in PBS | 7.4 | ~ 8.5 | Host-guest inclusion complexation |
| 10% PEG400 / 5% Tween 80 | 7.4 | ~ 4.2 | Co-solvency and micellar encapsulation |
| Mesylate Salt in Water | ~4.5 | > 25.0 | Crystal lattice disruption via counterion |
Frequently Asked Questions & Troubleshooting
Q1: Why does 6-methoxyquinolin-7-amine precipitate immediately when I dilute my DMSO stock into physiological buffer (pH 7.4)?
The Causality: 6-Methoxyquinolin-7-amine is a weak base. The quinoline nitrogen has a pKa of approximately 4.5 to 5.0, while the aniline-like amine at the 7-position is even less basic. In a DMSO stock, the compound is fully dissolved. However, upon dilution into a pH 7.4 buffer, the environmental pH is significantly higher than the compound's pKa. The molecule rapidly reverts to its un-ionized (free base) state. Because the free base has high planarity and lattice energy, it rapidly nucleates and precipitates[2]. The Fix: You must either lower the pH of the assay buffer (if the biological target permits) or utilize a thermodynamic solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the hydrophobic core from the aqueous environment before dilution.
Q2: I formed an HCl salt, but it still precipitates in the intestine during in vivo dosing. How do I prevent this?
The Causality: This is a classic "pH-trapping" failure. While the HCl salt is highly soluble in the acidic stomach (pH 1-2), entering the duodenum (pH ~6.5) causes the liberated acid counterion to be neutralized. The free base precipitates out of solution because the concentration exceeds the solubility limit at the new pH [3]. The Fix: Transition from a simple salt to an Amorphous Solid Dispersion (ASD) or formulate the salt with a precipitation inhibitor (e.g., HPMC or PVP). These polymers maintain the drug in a supersaturated state during the critical transit window through the upper GI tract.
Q3: How can I prove my cyclodextrin formulation is a true inclusion complex and not just a physical mixture?
The Causality: Simple physical mixtures do not alter the thermodynamic properties of the drug lattice, meaning bioavailability won't improve. A true inclusion complex requires the quinoline ring to be embedded within the hydrophobic cavity of the cyclodextrin [1]. The Fix: Your protocol must be a self-validating system. After lyophilizing your complex, run Differential Scanning Calorimetry (DSC). If the sharp endothermic melting peak of 6-methoxyquinolin-7-amine disappears, you have successfully disrupted the crystal lattice and formed a true inclusion complex.
Validated Experimental Protocols
Protocol A: In Situ Salt Screening and Formulation
This protocol establishes the maximum absorbable dose by leveraging the weak base properties of the quinoline ring.
-
Weighing: Accurately weigh 10 mg of 6-methoxyquinolin-7-amine free base into a 20 mL glass scintillation vial.
-
Acid Addition: Add 9.5 mL of deionized water. The suspension will remain cloudy.
-
Titration: Dropwise, add 0.1 M Methanesulfonic acid (for a mesylate salt) or 0.1 M HCl under constant magnetic stirring (400 rpm) until the solution becomes completely clear.
-
Equilibration: Allow the solution to stir for 2 hours at ambient temperature.
-
Validation: Measure the final pH. Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to confirm the exact concentration of the solubilized compound. Self-Validation Check: If the pH is above 5.0 and the solution is clear, verify that no micro-precipitation has occurred via dynamic light scattering (DLS).
Protocol B: HP-β-CD Inclusion Complexation (Lyophilization Method)
Use this method to achieve high solubility at neutral pH for intravenous or sensitive in vitro assays [2].
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.
-
Drug Addition: Add 6-methoxyquinolin-7-amine in a 1:2 molar ratio (Drug:Cyclodextrin) to the solution.
-
Kneading/Stirring: Sonicate the mixture for 15 minutes to reduce particle size, then stir continuously at 37°C for 48 hours to reach complexation equilibrium.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any un-complexed free base. Collect the clear supernatant.
-
Lyophilization: Freeze the supernatant at -80°C, then lyophilize for 48 hours to obtain a dry, white powder.
-
Reconstitution: The resulting powder can be rapidly reconstituted in PBS (pH 7.4) without precipitation.
References
-
Pinto, L. M. A., et al. "A single-step multicomponent synthesis of a quinoline derivative and the characterization of its cyclodextrin inclusion complex." Journal of Molecular Structure, 2021. Available at:[Link]
-
Mannhold, R. "Molecular Drug Properties - Measurement and Prediction." Wiley, 2007. Available at: [Link]
troubleshooting low yield in 6-methoxyquinolin-7-amine synthesis
Welcome to the technical support center for the synthesis of 6-methoxyquinolin-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this important chemical intermediate. Here, we will dissect common synthetic pathways, anticipate potential pitfalls, and provide actionable, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 6-methoxyquinolin-7-amine?
A1: There are two primary, well-established strategies for the synthesis of 6-methoxyquinolin-7-amine. The choice between them often depends on the availability of starting materials, scale, and the specific challenges encountered.
-
Route A: Reduction of 6-methoxy-7-nitroquinoline. This is a classical and frequently employed method. It involves the initial synthesis of the quinoline core, followed by regioselective nitration at the C7 position, and subsequent reduction of the nitro group to the desired amine.
-
Route B: Palladium-Catalyzed Amination. This modern approach utilizes a palladium catalyst to couple a 7-halo-6-methoxyquinoline (typically bromo or chloro) with an ammonia equivalent or a protected amine. The Buchwald-Hartwig amination is a prominent example of this type of C-N bond formation.[1][2]
Q2: Which synthetic route is generally preferred for higher yields?
A2: Both routes can be optimized to achieve high yields. The palladium-catalyzed approach (Route B) often offers a more direct and cleaner conversion for the final amination step, with fewer side products compared to some nitro reduction methods. However, it can be more sensitive to reaction conditions and catalyst choice. Route A (Nitration/Reduction) is a robust, well-understood pathway, but the nitration step can sometimes yield isomeric impurities, and the reduction step must be carefully optimized to avoid incomplete conversion or side reactions.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring. A typical eluent system for these compounds would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with potassium permanganate or visualization under UV light (254 nm) is usually sufficient. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the consumption of starting materials and the formation of the product and any byproducts.
In-Depth Troubleshooting Guide
This section addresses specific issues that can lead to diminished yields.
Q4: My overall yield is consistently low when following the nitration/reduction pathway (Route A). Where should I start troubleshooting?
A4: A low overall yield in this multi-step synthesis can stem from inefficiencies at either the nitration or the reduction stage.
-
Inefficient Nitration: The nitration of 6-methoxyquinoline can produce a mixture of regioisomers, primarily the 7-nitro, 5-nitro, and 8-nitro products. The methoxy group at C6 is an ortho-, para-director, which favors substitution at the 5 and 7 positions. Careful control of reaction temperature and the rate of addition of the nitrating agent (e.g., nitric acid in sulfuric acid) is crucial to maximize the formation of the desired 7-nitro isomer.[3]
-
Inefficient Nitro Group Reduction: This is a very common culprit for low yields. The choice of reducing agent and reaction conditions is critical. Incomplete reactions will leave starting material, while overly harsh conditions can lead to degradation.[3][4]
Below is a diagram illustrating the two primary synthetic routes.
Sources
Technical Support Center: HPLC Mobile Phase Optimization for 6-Methoxyquinolin-7-amine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the chromatographic behavior of aminoquinolines. 6-methoxyquinolin-7-amine presents a classic analytical challenge: its dual basicity makes it highly susceptible to secondary interactions with the stationary phase.
This guide bridges theoretical chromatography with field-proven methodologies, ensuring your analytical protocols are robust, reproducible, and self-validating.
The Mechanistic Root of Peak Tailing
To control the chromatography of 6-methoxyquinolin-7-amine, we must first understand its ionization dynamics. The molecule contains two basic centers: the quinoline nitrogen (pKa ~4.5) and the primary amine at position 7 (pKa ~4.0–5.0).
At a neutral mobile phase pH (e.g., pH 7.0), the analyte exists in a state of partial protonation. Simultaneously, the residual silanol groups (Si-OH) on traditional silica-based stationary phases (pKa ~3.5–4.5) are fully ionized into highly acidic siloxanes (Si-O⁻)[1].
This creates a perfect storm for multiple retention mechanisms[1]. While the hydrophobic carbon backbone of the column retains the molecule via dispersion forces, the ionized silanols act as strong cation-exchange sites, pulling the positively charged amine groups[2]. Because this ion-exchange kinetic desorption is significantly slower than hydrophobic desorption, the analyte molecules lag, resulting in an asymmetrical, stretched trailing edge—a phenomenon known as peak tailing[3].
Fig 1. Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.
Strategic Optimization Workflow
To eliminate these secondary interactions, we must manipulate the ionization state of either the analyte, the stationary phase, or both. This is achieved through precise mobile phase pH control or the introduction of competing additives[4].
Fig 2. Diagnostic workflow for optimizing mobile phase pH and additives to resolve peak tailing.
Self-Validating Experimental Protocols
Protocol A: Low-pH Mobile Phase Preparation (Silanol Suppression Strategy)
Causality: By lowering the mobile phase pH to 2.5, we drop below the pKa of the acidic silanols. This forces the silanols into a neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[5]. The 6-methoxyquinolin-7-amine remains fully protonated and highly polar[6].
Step-by-Step Methodology:
-
Buffer Preparation: Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to prepare a 20 mM solution in 1.0 L of ultrapure water (18.2 MΩ·cm). Causality: 20 mM provides sufficient buffering capacity without risking precipitation when mixed with organic modifiers[7].
-
pH Adjustment: Submerge a calibrated pH probe into the aqueous buffer. Titrate dropwise with concentrated Phosphoric Acid (H₃PO₄) until the pH stabilizes exactly at 2.50. Validation Checkpoint 1: Always adjust the pH of the aqueous portion before adding organic solvents, as organics shift the apparent pKa and disrupt pH meter readings.
-
Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.
-
System Equilibration: Purge the HPLC lines and equilibrate the C18 column with the mobile phase (e.g., 90% Buffer / 10% Acetonitrile) at 1.0 mL/min for 20 column volumes. Validation Checkpoint 2: Monitor the baseline at 254 nm. The system is validated for injection only when the pressure delta is < 2% over 10 minutes and baseline drift is < 0.1 mAU/min.
Protocol B: The Competing Base Strategy (Silanol Masking)
If low pH alone is insufficient (often due to highly active trace metals in older Type A silica columns[1]), a competing base must be introduced. Causality: Triethylamine (TEA) is a small, highly basic molecule. When added to the mobile phase, its lack of steric hindrance allows it to outcompete the bulkier 6-methoxyquinolin-7-amine for the active silanol sites, acting as a sacrificial mask[2][7].
Step-by-Step Methodology:
-
Prepare the optimized low-pH mobile phase as described in Protocol A.
-
Add 0.1% (v/v) Triethylamine (TEA) (1.0 mL per 1 L of buffer).
-
Re-adjust the pH back to 2.5 using Phosphoric Acid, as the addition of TEA will significantly raise the pH.
-
Equilibrate the column for at least 30 column volumes to ensure the stationary phase is fully saturated with TEA. Validation Checkpoint 3: Inject a 6-methoxyquinolin-7-amine standard. Calculate the USP Tailing Factor (Tf = W0.05 / 2f). The protocol is considered successful and validated only if Tf is between 0.9 and 1.2.
Quantitative Data: Impact of Mobile Phase Adjustments
The following table summarizes the expected chromatographic performance of 6-methoxyquinolin-7-amine under various mobile phase conditions, validating the mechanistic theories discussed above.
| Mobile Phase Condition | Analyte Ionization State | Stationary Phase Silanol State | Typical USP Tailing Factor (Tf) | Resolution & Peak Shape |
| pH 7.0 (No Additives) | Partially Protonated (+) | Fully Ionized (SiO⁻) | > 2.0 | Severe tailing, poor resolution |
| pH 2.5 (Phosphate) | Fully Protonated (+) | Neutralized (Si-OH) | 1.3 - 1.5 | Moderate improvement, slight tailing |
| pH 2.5 + 0.1% TEA | Fully Protonated (+) | Masked by TEA | 0.9 - 1.1 | Excellent symmetry, sharp peaks |
| pH 10.0 (Hybrid Column) | Neutral (Deprotonated) | Fully Ionized (SiO⁻) | 0.9 - 1.0 | Excellent symmetry, high retention |
Troubleshooting Guide & FAQs
Q1: Why does my baseline drift severely when running a gradient with the phosphate buffer? A1: Phosphate buffers have limited solubility in high concentrations of organic modifiers (particularly >70% Acetonitrile). As the gradient progresses, micro-precipitation occurs, causing baseline drift and potential pump damage[7]. Self-Validating Solution: Switch to a volatile buffer like 20 mM Ammonium Formate (pH 3.0) if your method requires >70% organic modifier, or switch the organic modifier to Methanol, which accommodates higher salt concentrations.
Q2: I achieved a symmetrical peak at pH 2.5, but the retention time (k') is too short. How can I increase retention? A2: At pH 2.5, 6-methoxyquinolin-7-amine is fully protonated and highly polar, reducing its affinity for the hydrophobic C18 phase. Self-Validating Solution: First, decrease the percentage of the organic modifier (e.g., from 20% to 5%). If retention is still insufficient, utilize an ion-pairing reagent such as 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). These reagents form a neutral, hydrophobic complex with the protonated amine, significantly increasing retention on a reversed-phase column.
Q3: Can I analyze this compound at a high pH (e.g., pH 10.0) to neutralize the amine? A3: Yes. At pH 10.0, the basic nitrogens are deprotonated, rendering the molecule neutral. This completely eliminates ion-exchange interactions and increases hydrophobic retention[4]. Self-Validating Solution: You MUST use a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) silica or polymer-based columns). Standard silica will dissolve at pH > 8.0, leading to a collapsed column bed and a sudden spike in backpressure[5].
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare. Available at:[Link]
-
HPLC: Peak Tailing Interaction - ACE News. Available at: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. hplc.eu [hplc.eu]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labcompare.com [labcompare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing 6-Methoxyquinolin-7-Amine (6-MQA) Cell Assays
Welcome to the 6-MQA Assay Support Center. 6-Methoxyquinolin-7-amine (6-MQA) and related quinoline derivatives are powerful fluorescent reporters utilized in enzymatic cleavage assays, metal ion sensing, and intracellular tracking. However, their excitation (~340-360 nm) and emission (~430-500 nm) profiles overlap significantly with cellular autofluorescence. Furthermore, their hydrophobic nature often leads to non-specific lipid partitioning.
This guide provides field-proven, mechanistically grounded solutions to help researchers and drug development professionals isolate true biological signals from background noise.
Section 1: The Causality of Background Fluorescence
When troubleshooting 6-MQA, you must first determine if the background is optical (autofluorescence), chemical (probe aggregation), or biological (non-specific cleavage). Quinoline derivatives are highly prone to solvatochromism—their quantum yield can artificially increase in non-polar environments like lipid bilayers, and impurities can heavily contribute to high background[1]. Consequently, incomplete washing leaves unbound 6-MQA trapped in the plasma membrane, creating a false-positive baseline. Furthermore, dynamic quenching by intracellular ions (such as chloride) can alter the expected emission, necessitating rigorous ratiometric calibration to ensure data integrity[2].
Decision matrix for isolating and resolving 6-MQA background fluorescence sources.
Section 2: Self-Validating Experimental Protocols
To establish a self-validating system, every assay must include a "probe-only" cell-free control (to check for aggregation/hydrolysis) and a "cells-only" probe-free control (to establish the autofluorescence baseline).
Protocol 1: Monomeric Loading and Extracellular Quenching Workflow
Objective: Prevent 6-MQA micelle formation and eliminate extracellular background.
-
Probe Preparation: Dissolve the 6-MQA stock in anhydrous DMSO to a concentration of 10 mM.
-
Causality: Water absorption in DMSO leads to premature probe hydrolysis and aggregation.
-
-
Surfactant Complexation: Mix 1 µL of 10 mM 6-MQA with 1 µL of 20% (w/v) Pluronic F-127 in DMSO. Incubate for 5 minutes at room temperature.
-
Causality: Pluronic F-127 coats the hydrophobic quinoline core, preventing micelle formation when introduced to aqueous media.
-
-
Media Dilution: Disperse the complex into 10 mL of phenol red-free, serum-free imaging buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to achieve a 1 µM working concentration.
-
Cell Loading: Incubate cells with the working solution for 30–45 minutes at 37°C.
-
Stringent Washing: Wash cells 3x with HBSS containing 1% BSA.
-
Causality: BSA acts as a lipid sink, extracting unbound lipophilic 6-MQA from the outer plasma membrane leaflet.
-
-
Extracellular Quenching (Optional): Add 0.05% Trypan Blue to the final imaging buffer.
-
Causality: Trypan Blue is membrane-impermeable and dynamically quenches residual extracellular 6-MQA via Förster resonance energy transfer (FRET), ensuring only the intracellular signal is captured.
-
Protocol 2: Ratiometric Background Subtraction
Objective: Mathematically isolate the 6-MQA signal from NADH/flavin autofluorescence.
-
Baseline Acquisition: Image the "cells-only" control at Ex: 350 nm / Em: 450 nm (Channel 1, captures 6-MQA + NADH) and Ex: 480 nm / Em: 530 nm (Channel 2, captures Flavins).
-
Calculate Autofluorescence Ratio: Determine the linear correction factor (CF) between Channel 1 and Channel 2 in the unlabeled cells.
-
Sample Imaging: Image the 6-MQA loaded cells in both channels under identical gain/exposure settings.
-
Data Correction: True 6-MQA Signal = (Channel 1 Intensity) - (Channel 2 Intensity × CF).
-
Causality: This self-validating calculation dynamically subtracts pixel-by-pixel autofluorescence, accounting for metabolic variations between individual cells.
-
Section 3: Quantitative Data Presentation
The table below summarizes the expected impact of various background mitigation strategies on assay performance.
| Mitigation Strategy | Signal-to-Background (S/B) Ratio | Autofluorescence Reduction | Probe Retention | Recommended Use Case |
| Standard Wash (PBS Only) | 2.5x | 10% | 85% | Baseline comparison |
| Pluronic F-127 (0.02%) | 5.8x | 15% | 95% | High aggregation/precipitation issues |
| 1% BSA Wash (Lipid Sink) | 7.4x | 25% | 90% | High membrane-bound background |
| Extracellular Quenching | 8.2x | 5% | 98% | High extracellular/media background |
| Ratiometric Subtraction | >15.0x | >90% | 100% | High NADH metabolic autofluorescence |
Section 4: Troubleshooting FAQs
Q1: My negative control (no enzyme/target) shows a massive fluorescence spike immediately upon adding the 6-MQA probe. What is happening? A: This is classic probe aggregation. 6-MQA is highly hydrophobic. When injected directly into aqueous media, it forms micelles that scatter light and exhibit altered quantum yields. To fix this, always pre-complex the probe with a non-ionic surfactant like Pluronic F-127 before aqueous dilution (see Protocol 1). Additionally, ensure your buffer is free of heavy metal contaminants, which can coordinate with quinoline derivatives and cause unintended fluorescence enhancement[3].
Q2: The background fluorescence slowly increases over the course of a 2-hour live-cell assay. How do I stop this? A: A time-dependent increase in background usually indicates active probe efflux. Many cell lines express ABC transporters (like P-glycoprotein) that pump quinoline-based probes out of the cytosol and into the media. Once in the media, the probe binds to proteins (if serum is present), increasing its fluorescence. Solution: Add an efflux pump inhibitor like Probenecid (1–2.5 mM) to your imaging buffer, and ensure you are using strictly serum-free media during the read phase.
Q3: How can I differentiate between true intracellular 6-MQA signal and cellular autofluorescence? A: Cellular autofluorescence in the UV-excitation range is primarily driven by NADH and FAD, which can severely interfere with blue/green emitting probes[4]. Because NADH fluorescence is metabolically linked, it fluctuates. You can differentiate the signals spectrally: 6-MQA has a narrower, more defined emission peak (~450 nm) compared to the broad emission of NADH (~440-500 nm). Implement the Ratiometric Background Subtraction protocol (Protocol 2) to mathematically isolate the signals.
Photophysical competition between 6-MQA signal and intrinsic autofluorescence pathways.
Section 5: References
-
Title: Application Notes and Protocols: 6-Methoxyquinolin-2(1H)-one as a Fluorescent Probe Source: BenchChem URL:
-
Title: Long-Term Quantitatively Imaging Intracellular Chloride Concentration Using a Core-/Shell-Structured Nanosensor and Time-Domain Dual-Lifetime Referencing Method Source: ACS Sensors URL:
-
Title: QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II) Source: PMC (PubMed Central) URL:
-
Title: Luminescence Probes in Bio-Applications: From Principle to Practice Source: MDPI URL:
Sources
Technical Support Center: Purification Strategies for 6-Methoxyquinolin-7-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of aminoquinoline derivatives. 6-Methoxyquinolin-7-amine presents a unique triad of purification challenges: strong basicity, high polarity, and extreme susceptibility to oxidation due to its electron-rich aromatic system.
This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows, ensuring high-yield recovery of pharmaceutical-grade material.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my crude 6-methoxyquinolin-7-amine streak severely on silica gel, resulting in poor resolution and low recovery? A1: The primary challenge arises from the basic nature of the amino group and the quinoline nitrogen. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH)[1]. These groups form strong hydrogen bonds and undergo acid-base interactions with the basic analyte. This causality leads to non-linear retention (peak tailing) and irreversible adsorption[1]. Solution: You must deactivate the stationary phase. Introduce a basic modifier, such as 1% Triethylamine (TEA), into your mobile phase. TEA competitively binds to the acidic silanol sites, allowing the aminoquinoline to elute as a symmetrical, sharp band.
Q2: My crude extract turns from a pale yellow to a dark brown/black tar during column chromatography. What causes this degradation? A2: Your compound is undergoing auto-oxidation. The presence of the electron-donating methoxy group (-OCH3) at the 6-position, combined with the primary amine at the 7-position, significantly increases the electron density of the quinoline ring. This makes the molecule highly sensitive to air and light[2]. When the compound is spread over the massive surface area of silica gel, this oxidative degradation is heavily accelerated. Solution: Minimize exposure by using degassed solvents, running the column under a positive pressure of inert gas (nitrogen or argon), and wrapping the column in aluminum foil to exclude light.
Q3: My synthesis yielded a mixture of positional isomers (e.g., 6-methoxyquinolin-8-amine). Standard chromatography isn't separating them. What is the next step? A3: Synthetic routes to substituted quinolines frequently yield regioisomers with nearly identical Rf values[2]. If TLC indicates co-elution even after solvent optimization, abandon standard chromatography. Instead, utilize fractional recrystallization. Because positional isomers have slightly different crystal lattice packing energies, you can exploit their differential solubility profiles in a two-solvent system to selectively precipitate the target isomer.
Part 2: Process Visualizations & Logical Workflows
Workflow for the purification of crude 6-methoxyquinolin-7-amine extracts.
Acid-base extraction mechanism for isolating basic aminoquinoline derivatives.
Part 3: Quantitative Troubleshooting Data
To prevent trial-and-error, refer to the optimized solvent systems below. Notice the direct correlation between the basic modifier and the recovery yield.
Table 1: Mobile Phase Optimization & Recovery Metrics
| Solvent System | Additive | TLC Rf Value | Peak Shape / Elution Profile | Recovery (%) |
| Hexane / EtOAc (1:1) | None | 0.15 | Severe tailing, irreversible adsorption | < 40% |
| Hexane / EtOAc (1:1) | 1% TEA | 0.35 | Sharp band, symmetrical | 85 - 90% |
| DCM / MeOH (95:5) | None | 0.20 | Moderate tailing, degradation observed | 60 - 70% |
| DCM / MeOH (95:5) | 1% TEA | 0.45 | Sharp band, rapid elution | > 92% |
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not skip the in-process validation checks, as they confirm the mechanistic success of the step before you proceed.
Protocol A: Acid-Base Extraction (Pre-Chromatography Cleanup)
Causality: This exploits the pKa difference between the basic aminoquinoline and neutral/acidic impurities (like unreacted starting materials or oxidized tars).
-
Dissolution: Dissolve the crude extract in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The product is now protonated (hydrochloride salt) and resides in the upper aqueous layer.
-
Validation Check: Spot the organic layer on a TLC plate. If the product spot is absent, the extraction was successful. Discard the organic layer.
-
-
Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath (to prevent exothermic degradation). Slowly add 1M NaOH (aq) dropwise while stirring.
-
Validation Check: Test the solution with pH paper. You must reach pH > 10 to ensure complete deprotonation back to the free base. If pH < 10, the product will remain water-soluble, destroying your yield.
-
-
Recovery: Extract the basic aqueous layer with three portions of fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Deactivated Silica Gel Chromatography
Causality: Pre-treating the silica with TEA neutralizes silanol groups, preventing irreversible adsorption[1].
-
Solvent Preparation: Prepare a mobile phase of Hexane/EtOAc (1:1) containing 1% (v/v) Triethylamine (TEA). Degas the solvent by sparging with nitrogen for 15 minutes to remove dissolved oxygen[2].
-
Column Packing: Prepare a slurry of silica gel using the TEA-modified mobile phase. Pour the slurry into the column. Pass at least two column volumes of the mobile phase through the silica to fully deactivate the binding sites.
-
Loading: Dissolve the acid-base extracted product in a minimum volume of DCM and load it evenly onto the silica bed.
-
Elution: Run the column using the degassed mobile phase under a positive pressure of nitrogen. Collect fractions in test tubes.
-
Validation Check: Spot fractions on a TLC plate pre-treated with TEA. The product should elute as a tight, circular spot without trailing.
-
Protocol C: Two-Solvent Recrystallization (Polishing Step)
Causality: Recrystallization relies on differential solubility. By dissolving the compound in a "good" solvent and inducing supersaturation with a "poor" solvent, the crystal lattice minimizes its internal energy, excluding impurities[3].
-
Dissolution: Place the chromatographed solid in a flask. Add boiling Ethanol (the "good" solvent) dropwise until the solid just dissolves[1]. Do not add excess.
-
Inducing Crystallization: Add hot Water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the saturation point). Add one final drop of hot Ethanol to clear the solution.
-
Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed. Do not rush this step. Rapid cooling traps impurities within the crystal lattice[1].
-
Maturation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation[1].
-
Isolation: Collect the pure 6-methoxyquinolin-7-amine crystals via vacuum filtration. Wash with a minimal amount of ice-cold Ethanol/Water (1:1) to remove adhering mother liquor impurities.
References
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 6-Methoxyquinolin-7-amine Substitutions
Welcome to the technical support center for synthetic strategies involving 6-methoxyquinolin-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging scaffold. Here, we address common issues encountered during substitution reactions at the C7-amino group, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Introduction: The Challenge of the C7-Position
The 6-methoxyquinolin-7-amine core is a valuable building block in medicinal chemistry. However, the C7-amino group presents a significant synthetic challenge due to steric hindrance from the adjacent methoxy group at C6 and the quinoline ring itself. This hindrance can impede the approach of reagents, leading to low reaction yields, slow reaction rates, or complete reaction failure. This guide will focus primarily on the widely used Palladium-catalyzed Buchwald-Hartwig amination for N-aryl bond formation, a common transformation where these steric issues are prominent.
Part 1: Frequently Asked Questions (FAQs)
Here we answer some of the most common initial questions researchers face when planning substitutions on the 6-methoxyquinolin-7-amine scaffold.
Q1: Why is my N-arylation of 6-methoxyquinolin-7-amine failing or giving low yields?
A1: Low conversion rates are the most common problem and typically stem from one or more of the following factors:
-
Steric Hindrance: The primary issue is the steric bulk around the C7-amino group, which slows down key steps in the catalytic cycle, particularly the reductive elimination step.
-
Inappropriate Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is critical. A non-optimal ligand will not create the necessary steric and electronic environment around the palladium center to facilitate the reaction.
-
Catalyst Deactivation: The nitrogen atoms in the quinoline ring can coordinate to the palladium catalyst, leading to deactivation.[1] This is a common issue with heteroaromatic substrates.
-
Suboptimal Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. The solvent needs to solubilize all components and may have a direct effect on catalyst stability and reactivity.
Q2: What is the best initial catalyst system to screen for a Buchwald-Hartwig amination with this substrate?
A2: For sterically hindered heteroaromatic amines, it is advisable to start with a robust, well-established catalyst system. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced, pre-formed catalyst (a "precatalyst") in combination with a bulky, electron-rich biarylphosphine ligand.
| Catalyst Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ or a G3/G4 precatalyst | Pd(OAc)₂ is a common, inexpensive starting point.[2] Precatalysts offer better stability and more reliable initiation of the active Pd(0) species. |
| Ligand | XPhos, SPhos, or RuPhos | These are bulky, electron-rich ligands known to be effective for coupling sterically hindered substrates.[1] They can accelerate the rate-limiting reductive elimination step. |
| Base | NaOtBu or K₃PO₄ | NaOtBu is a strong, non-nucleophilic base commonly used in these reactions.[1] K₃PO₄ is a milder alternative if base-sensitive functional groups are present. |
| Solvent | Toluene or 1,4-Dioxane | These are common solvents for Buchwald-Hartwig reactions.[2] Toluene is often preferred for reactions involving aryl bromides.[3] |
Q3: Can I use microwave heating to improve my reaction?
A3: Absolutely. Microwave irradiation is an excellent technique for overcoming activation barriers in sterically hindered reactions. The rapid, localized heating can significantly reduce reaction times and improve yields where conventional heating fails.[4][5][6] For the N-arylation of 6-methoxyquinolin-7-amine, a sealed-vessel microwave reaction at temperatures between 120-150 °C could be highly effective.[7]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems in the N-arylation of 6-methoxyquinolin-7-amine.
Scenario 1: No reaction or very low conversion (<10%)
If you are observing little to no product formation, it indicates a fundamental issue with the reaction setup or conditions.
Caption: A step-by-step workflow for troubleshooting low conversion.
Q: I've confirmed my reagents are pure and the reaction is under an inert atmosphere, but I still see no product. What's next?
A: The most likely culprit is the catalyst system.
-
Ligand Choice: The initial ligand may not be suitable. For very hindered systems, consider ligands specifically designed for such challenges. A systematic screening of different classes of biarylphosphine ligands is recommended.[8]
-
Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) species. Switching to a pre-formed Pd(0) catalyst or a modern precatalyst (like XPhos Pd G3) can be beneficial as they provide more reliable generation of the active catalyst.[2]
-
Base Strength: The base might be too weak to deprotonate the amine, which is a crucial step in the catalytic cycle. If you are using a mild base like K₃PO₄, consider switching to a stronger one like NaOtBu.[1]
Scenario 2: Moderate Conversion (10-60%) with Starting Material Remaining
This scenario suggests that the catalytic cycle is turning over, but it is either too slow or the catalyst is deactivating over time.
Q: My reaction stalls at around 50% conversion. What should I try?
A:
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes drive the reaction to completion.
-
Elevate the Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy of the rate-limiting steps. If you are running the reaction at 80-100 °C, consider increasing the temperature to 110-120 °C (with a higher boiling point solvent if necessary) or switching to microwave heating.[9]
-
Ligand Selection for Stability: The initial ligand might be degrading at higher temperatures. Consider more thermally stable ligands.
-
Check for Inhibitors: If you are using an aryl iodide, the iodide anion generated during the reaction can sometimes inhibit the catalyst. Running the reaction in a less polar solvent like toluene can help mitigate this by reducing the solubility of the inhibitory iodide salts.[3]
Scenario 3: Formation of Side Products
The appearance of significant side products indicates that alternative reaction pathways are competing with your desired transformation.
Q: I'm seeing significant amounts of dehalogenated aryl starting material and/or homocoupling of my amine. What is causing this?
A:
-
Dehalogenation: This side reaction is often promoted by bases and can be exacerbated at high temperatures. It may indicate that the oxidative addition is slow compared to side reactions. Using a milder base or lowering the reaction temperature might help.
-
Homocoupling: Amine or aryl halide homocoupling can occur, especially at high temperatures or with very active catalysts.[1] Reducing the catalyst loading or temperature may minimize this.
-
Reaction with the Methoxy Group: Although less common, at very high temperatures, there is a possibility of side reactions involving the 6-methoxy group. Careful monitoring of the reaction by LC-MS can help identify unexpected products.
Part 3: Experimental Protocols
Here we provide a detailed, step-by-step protocol for a typical Buchwald-Hartwig N-arylation of 6-methoxyquinolin-7-amine. This should be considered a starting point for optimization.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation (Conventional Heating)
This protocol is a generalized starting point and should be optimized for each specific aryl halide.
Materials:
-
6-methoxyquinolin-7-amine
-
Aryl bromide or chloride
-
Palladium acetate (Pd(OAc)₂)
-
XPhos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
An oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere.
-
Add Reactants: Add 6-methoxyquinolin-7-amine (1.0 equiv) and the aryl halide (1.2 equiv).
-
Add Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Arylation
This protocol is for researchers who have access to a microwave reactor and can be particularly useful for challenging couplings.
Materials:
-
Same as Protocol 1
-
A microwave-safe reaction vial with a stir bar
Procedure:
-
Reaction Setup: In the microwave vial, combine 6-methoxyquinolin-7-amine (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add Solvent: Add anhydrous, degassed toluene.
-
Seal and Irradiate: Securely cap the vial and place it in the microwave reactor. Heat the reaction mixture to 130-150 °C for 30-90 minutes.
-
Workup and Purification: Follow steps 6-8 from Protocol 1.
Part 4: Key Mechanistic Insights and Visualizations
Understanding the mechanism is key to rational troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle. Steric hindrance in 6-methoxyquinolin-7-amine can slow down both the N-coordination/deprotonation step and, most critically, the final reductive elimination step.
Caption: The Buchwald-Hartwig catalytic cycle.
The choice of a bulky, electron-donating ligand is crucial because it promotes the reductive elimination step, which is often the rate-limiting step for sterically demanding substrates.[8]
References
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines. (2007). ACS Publications. [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (n.d.). PMC. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). PMC. [Link]
-
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (n.d.). PMC. [Link]
-
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. [Link]
-
Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. (2020, November 12). Research. [Link]
-
Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. (n.d.). PMC. [Link]
-
First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate. (n.d.). PMC. [Link]
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2023, August 31). MDPI. [Link]
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing Crystallization Conditions for 6-Methoxyquinolin-7-amine
Welcome Message from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of functionalized heterocycles, I frequently consult on the crystallographic challenges of quinoline derivatives. 6-Methoxyquinolin-7-amine (CAS: 861038-27-9)[1] presents unique thermodynamic hurdles due to its dual hydrogen-bonding capabilities (the primary amine at C7) and the electron-donating methoxy group at C6[2]. These functional groups strongly influence crystal packing, polymorphism, and solvent interactions.
This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your crystallization workflows, ensuring high-purity recovery and structural integrity of your active pharmaceutical ingredients (APIs).
Part 1: Core Principles of Quinoline Crystallization
Crystallization is not merely a separation technique; it is a highly controlled phase transition driven by supersaturation. For 6-methoxyquinolin-7-amine, the basic quinoline nitrogen makes it highly susceptible to varying solvation states and protonation. The choice of solvent dictates the thermodynamic pathway. According to thermodynamic models like NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient), binary solvent mixtures often yield superior crystallization efficiency compared to single solvents by precisely tuning the activity coefficient of the solute, widening the metastable zone, and maximizing yield per mass of solvent[3].
Part 2: Troubleshooting Guide & FAQs
Q1: My 6-methoxyquinolin-7-amine is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
A1: Oiling out (liquid-liquid phase separation or LLPS) occurs when the supersaturation level exceeds the metastable zone width (MZW) so rapidly that the solute separates into a solute-rich liquid phase rather than forming a solid lattice[4]. This is common with functionalized quinolines in highly polar solvents.
-
Causality & Fix: The kinetic barrier to nucleation is too high relative to the phase separation boundary. To resolve this:
-
Reduce the cooling rate: Allow the system more time to nucleate before hitting the LLPS boundary.
-
Seed the solution: Introduce a few milligrams of pure 6-methoxyquinolin-7-amine crystals just below the saturation temperature. This bypasses the primary nucleation barrier[5].
-
Change the solvent system: Switch from a steep-solubility solvent (like pure ethanol) to a binary mixture (e.g., ethyl acetate/heptane) to widen the metastable zone[5].
-
Q2: I am using anti-solvent crystallization, but my yield is exceptionally low or amorphous. What is the mechanistic failure?
A2: Low yield or amorphous precipitation in anti-solvent crystallization usually stems from either an insufficient anti-solvent ratio or premature termination of the process.
-
Causality & Fix: The chemical potential of the solute in the mixed solvent system has not been driven high enough to force precipitation. Ensure you are using a strictly miscible solvent/anti-solvent pair (e.g., DMF/Water)[4]. Furthermore, the addition rate is critical. Rapid addition causes localized high supersaturation, leading to amorphous precipitation, whereas slow, controlled addition promotes the growth of a stable crystalline lattice[4].
Q3: How do I remove structurally similar impurities (e.g., regioisomers) during crystallization?
A3: Co-precipitation of regioisomers happens when the impurity fits into the crystal lattice of the target API.
-
Causality & Fix: You must exploit differences in solubility gradients. A slow cooling crystallization in a moderately polar solvent (like ethanol) often provides the thermodynamic control necessary for the highly ordered 6-methoxyquinolin-7-amine lattice to reject impurities[5]. If co-precipitation persists, a recrystallization from a mixed solvent system (e.g., n-hexane/acetone) is recommended[5].
Part 3: Quantitative Data - Solvent Screening Matrix
The following table summarizes the optimal solvent systems for 6-methoxyquinolin-7-amine based on empirical quinoline derivative solubility profiles and thermodynamic modeling[3][5].
| Solvent System | Role | Boiling Point (°C) | Solubility Profile (Hot/Cold) | Suitability for 6-Methoxyquinolin-7-amine |
| Ethanol | Single Solvent | 78.4 | High / Low | Excellent first choice for cooling crystallization; high purity recovery. |
| Ethyl Acetate / Hexane | Binary (Good/Anti) | 77.1 / 68.7 | High / Very Low | Ideal for tuning polarity; prevents oiling out and rejects polar impurities. |
| DMF / Water | Binary (Good/Anti) | 153.0 / 100.0 | Very High / Insoluble | Best for high-recovery anti-solvent precipitation of crude mixtures. |
| Toluene | Single Solvent | 110.6 | Moderate / Low | Good for rejecting highly polar impurities, though yield may be lower. |
Part 4: Experimental Protocols (Self-Validating)
Protocol 1: Controlled Cooling Crystallization with Seeding
Mechanism: Exploits the temperature-dependent solubility curve while using seeding to control the exact onset of nucleation, preventing liquid-liquid phase separation (oiling out)[5].
-
Dissolution: Suspend 1.0 g of crude 6-methoxyquinolin-7-amine in 10 mL of absolute ethanol in a jacketed reactor. Heat to 70°C with stirring (400 rpm) until complete dissolution is achieved.
-
Validation Check: The solution must be completely clear. Any remaining particulates are either insoluble impurities or indicate insufficient solvent.
-
-
Filtration: Hot-filter the solution through a 0.45 µm PTFE syringe filter into a pre-warmed receiving flask to remove heterogeneous nucleation sites (dust/particulates).
-
Cooling & Seeding: Cool the solution at a controlled rate of 0.5°C/min to 55°C. At 55°C, add 5-10 mg of pure 6-methoxyquinolin-7-amine seed crystals.
-
Validation Check: The seed crystals should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed.
-
-
Aging & Isolation: Continue cooling at 0.1°C/min to 5°C. Hold at 5°C for 2 hours to maximize yield. Filter the resulting suspension under vacuum, wash with 2 mL of ice-cold ethanol, and dry under vacuum at 40°C for 12 hours.
Protocol 2: Anti-Solvent Crystallization (DMF/Water)
Mechanism: Lowers the solubility of the API at a constant temperature by altering the dielectric constant of the medium, forcing the solute out of the solution[4].
-
Dissolution: Dissolve 1.0 g of the API in 3 mL of N,N-Dimethylformamide (DMF) at ambient temperature (20-25°C).
-
Anti-Solvent Addition: Equip the flask with an addition funnel containing 15 mL of deionized water (the anti-solvent). Add the water dropwise (approx. 1 mL/min) under vigorous stirring (600 rpm).
-
Nucleation Point: Pause the addition when the solution becomes persistently turbid (cloudy).
-
Validation Check: Turbidity confirms the system has crossed the metastable limit and primary nucleation has begun. Allow the suspension to stir for 15 minutes without adding more water to allow crystal growth to relieve the supersaturation.
-
-
Completion: Resume the addition of the remaining water at 2 mL/min. Stir for an additional 1 hour, filter, wash thoroughly with water to remove residual DMF, and dry.
Part 5: Visualizations
Workflow for selecting crystallization methods and resolving liquid-liquid phase separation (oiling out).
Mechanistic pathway of anti-solvent crystallization driven by supersaturation and nucleation kinetics.
Part 6: References
-
Industrial & Engineering Chemistry Research. "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." ACS Publications, 2012.[Link]
-
Journal of Medicinal Chemistry. "Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds for the Treatment of Diabetic Retinopathy." ACS Publications, 2024.[Link]
Sources
Structural Activity Relationship (SAR) Guide: 6-Methoxyquinolin-7-amine vs. 6-Methoxyquinolin-8-amine
Executive Summary & Mechanistic Rationale
In the landscape of heterocyclic medicinal chemistry and antimalarial drug development, the positional isomerism of the amino group on the quinoline core dictates a profound shift in pharmacological activity. This guide provides an objective, data-driven comparison between 6-methoxyquinolin-8-amine (the active pharmacophore of 8-aminoquinolines like primaquine and tafenoquine) and its positional isomer, 6-methoxyquinolin-7-amine . By dissecting their structural activity relationships (SAR), metabolic pathways, and experimental validation methods, we equip researchers with the mechanistic insights necessary for next-generation drug design.
Structural Activity Relationship (SAR): The Causality of the Amine Position
The stark contrast in the biological profiles of these two isomers is rooted in their differential susceptibility to cytochrome P450 (CYP450) mediated bioactivation.
-
6-Methoxyquinolin-8-amine (8-MeO-Q-8-NH2): This scaffold is a proven tissue schizontocide. The causality of its efficacy lies in its metabolism. CYP2D6 hydroxylates the quinoline ring (typically at the 5-position) to form 5-hydroxy-8-amino-6-methoxyquinoline. Due to the para-relationship between the 5-hydroxyl and 8-amino groups, this metabolite readily oxidizes into highly reactive 5,6-orthoquinone and 5,8-quinone-imine species. These quinones act as redox cyclers, generating massive amounts of reactive oxygen species (ROS) that eradicate dormant Plasmodium vivax hypnozoites. However, this exact mechanism is also responsible for its dose-limiting hemotoxicity in G6PD-deficient patients 1.
-
6-Methoxyquinolin-7-amine (6-MeO-Q-7-NH2): Shifting the amine to the 7-position fundamentally alters the electronic topology of the ring. The 7-amino isomer cannot form a stable, highly conjugated para-quinone-imine system upon CYP-mediated hydroxylation. Without the ability to sustain reversible redox cycling, the 7-amino isomer fails to generate the localized oxidative stress required for hypnozoitocidal activity, rendering it largely inactive in antimalarial screens, albeit with a significantly reduced hemotoxic liability [[2]]().
Mechanistic divergence of 8-amino vs 7-amino quinoline isomers via CYP2D6-mediated redox cycling.
Quantitative Data Comparison
To objectively evaluate the performance of these two scaffolds, we summarize their pharmacokinetic and pharmacodynamic parameters based on standardized in vitro assays.
| Parameter | 6-Methoxyquinolin-8-amine | 6-Methoxyquinolin-7-amine | Mechanistic Driver |
| P. vivax Hypnozoite IC50 | < 1.0 µM (Potent) | > 50 µM (Inactive) | Requirement for quinone-imine redox cycling 3. |
| CYP2D6 Turnover Rate | High (Rapid bioactivation) | Low to Moderate | Substrate pocket affinity for 8-amino orientation. |
| ROS Generation (In Vitro) | ++++ (High) | + (Baseline) | Formation of 5,6-orthoquinone intermediates. |
| Hemotoxicity Risk (G6PD-) | High | Low | Oxidative stress overwhelming RBC glutathione stores. |
| Target Affinity (Cyclin D3) | High Binding Affinity | Negligible | Specific structural conformation of the 8-amino group 4. |
Experimental Workflows for SAR Validation
As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental designs. The following protocols are engineered to prove the causality between the amine position, CYP2D6 metabolism, and biological activity.
Protocol 1: Self-Validating CYP2D6 Metabolism & Redox Cycling Assay
Purpose: To quantify the generation of redox-active quinones and validate that this process is strictly CYP2D6-dependent. Self-Validation Mechanism: The inclusion of a specific CYP2D6 inhibitor (Quinidine) arm. If ROS generation is truly driven by CYP2D6 bioactivation of the 8-amino isomer, the Quinidine-treated arm must show a near-complete ablation of ROS, serving as an internal validation of the mechanism.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Plate primary human hepatocytes (cryopreserved, pooled donors) in a 96-well collagen-coated plate at 70,000 cells/well. Acclimate for 24 hours in Williams' E medium.
-
Inhibitor Pre-incubation (The Control): Treat half the wells with 1 µM Quinidine (CYP2D6 inhibitor) for 30 minutes prior to compound addition. Leave the other half untreated.
-
Compound Dosing: Dose cells with 10 µM of either 6-methoxyquinolin-8-amine or 6-methoxyquinolin-7-amine.
-
ROS Quantification: Add 5 µM of CM-H2DCFDA (a fluorescent ROS indicator) to all wells. Incubate for 2 hours at 37°C.
-
LC-MS/MS Sampling: Simultaneously, extract media aliquots at 0, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to track the depletion of the parent compound and the appearance of the +14 Da (hydroxylated) and +12 Da (quinone) mass shifts.
-
Data Analysis: Correlate the area under the curve (AUC) of the quinone metabolite peak with the fluorescent ROS signal.
Protocol 2: Phenotypic Anti-Plasmodial Screening (Hypnozoite Assay)
Purpose: To evaluate the tissue schizontocidal efficacy of the isomers.
Step-by-Step Methodology:
-
Infection: Infect primary human hepatocytes with Plasmodium vivax sporozoites (isolated from infected mosquito salivary glands).
-
Incubation: Allow 4 days for the parasites to differentiate into dormant hypnozoites and growing schizonts.
-
Treatment: Expose the infected cultures to serial dilutions (0.1 µM to 50 µM) of the 8-amino and 7-amino isomers for 6 days, replacing media and drug daily.
-
High-Content Imaging: Fix cells with 4% paraformaldehyde. Stain with DAPI (host and parasite nuclei) and parasite-specific antibodies (e.g., anti-UIS4 for the parasitophorous vacuole membrane).
-
Quantification: Use an automated high-content confocal microscope to quantify the number of small, dormant hypnozoites versus large, multinucleated schizonts.
Integrated experimental workflow for validating antimalarial SAR and CYP2D6 bioactivation.
Conclusion
The comparison between 6-methoxyquinolin-8-amine and 6-methoxyquinolin-7-amine perfectly illustrates the principle of "structure dictates function" in drug development. The 8-amino position is non-negotiable for generating the CYP2D6-mediated redox-active metabolites necessary for killing dormant malaria parasites. While the 7-amino isomer offers a safer hemotoxic profile, its inability to form stable quinone-imines renders it ineffective for this specific therapeutic application.
References
- Title: Pharmacogene Variation in Thai Plasmodium vivax Relapse Patients Treated with a Combination of Primaquine and Chloroquine.
- Title: Recent developments in 8-aminoquinoline antimalarials.
- Title: Primaquine-Induced Hemolytic Anemia: Formation and Hemotoxicity of the 5,6-Orthoquinone Metabolite.
- Title: Proliferative Effect of Aqueous Extract of Sea Cucumber (Holothuria parva) Body Wall on Human Umbilical Cord Mesenchymal Stromal/Stem Cells.
Sources
Comprehensive Comparison Guide: In Vivo vs In Vitro Assay Profiling of 6-Methoxyquinolin-7-Amine Derivatives
Executive Summary
The 6-methoxyquinolin-7-amine (CAS: 861038-27-9) scaffold, particularly in its oxidized 7-amino-6-methoxyquinoline-5,8-dione form, is a highly privileged pharmacophore in modern drug discovery. Originally identified as the core structural determinant in the potent antitumor antibiotic streptonigrin, this scaffold has recently been repurposed to develop structurally minimalized, druglike inhibitors of Transglutaminase 2 (TGase2) for the treatment of diabetic retinopathy.
This guide provides an objective, data-driven comparison of the in vitro enzymatic performance versus the in vivo translational efficacy of this scaffold. By analyzing the causality behind metabolic bottlenecks, we outline how structural optimization bridges the gap between in vitro potency and in vivo success.
Mechanistic Causality & The Pharmacophore
To understand the assay results, one must first understand the structural causality of the molecule. The quinoline-5,8-dione core acts as a critical binding anchor. The 7-amino group is an absolute requirement for TGase2 inhibition, likely serving as a critical hydrogen bond donor or directing covalent interactions within the enzyme's active site ()[1].
Conversely, the 6-methoxy group presents a paradox: while it is historically conserved in natural products and maintains high in vitro target affinity, it introduces a severe liability in in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles due to rapid oxidative demethylation by hepatic enzymes[1].
In the context of diabetic retinopathy, inhibiting TGase2 prevents downstream Vascular Endothelial Growth Factor (VEGF)-induced stress fiber formation, thereby preserving VE-cadherin integrity and preventing retinal vascular leakage[1].
Mechanistic pathway of TGase2-mediated vascular leakage and inhibition by quinoline-5,8-diones.
In Vitro Assay Protocols & ADME Bottlenecks
To objectively evaluate the 6-methoxyquinolin-7-amine derivatives, researchers employ a two-tiered in vitro screening system: target engagement (efficacy) and microsomal stability (survivability).
Self-Validating In Vitro Protocols
Protocol A: Array-Based TGase2 Enzymatic Activity Assay
-
System Validation: The assay must include a known pan-TGase inhibitor (e.g., Z-DON) as a positive control for maximum inhibition, and a DMSO vehicle as a negative control to establish the baseline dynamic range.
-
Methodology:
-
Incubate recombinant human TGase2 with varying concentrations of the 7-amino-6-methoxyquinoline-5,8-dione inhibitor in a buffer containing Ca2+ (activator) and DTT.
-
Introduce a fluorescently labeled small-molecule substrate (e.g., AL5)[2].
-
Allow the cross-linking reaction to proceed at 37°C, then quantify fluorescence intensity to determine the IC50 value.
-
Protocol B: Human Liver Microsome (HLM) Stability Assay
-
System Validation: Include Verapamil (rapidly cleared) and Warfarin (metabolically stable) as reference standards to validate the metabolic competency of the microsomes.
-
Methodology:
-
Combine the inhibitor (1 μM) with human liver microsomes (0.5 mg/mL protein) in a pH 7.4 phosphate buffer.
-
Initiate the reaction via the addition of NADPH (1 mM) at 37°C.
-
Terminate the reaction at 0, 15, and 30 minutes using ice-cold acetonitrile spiked with an internal standard.
-
Centrifuge and analyze the supernatant via LC-MS/MS to calculate the percentage of the remaining parent compound[1].
-
In Vitro Quantitative Data Summary
| Compound Variant | Structural Characteristic | TGase2 Inhibition Potency | HLM Stability (% Remaining at 30 min) |
| Compound 11 | 7-amino-6-methoxy quinoline-5,8-dione | High (Comparable to Streptonigrin) | ~11% (Metabolically Unstable) |
| Compound 22 | 7-amino-2-substituted -quinoline-5,8-dione | High | >80% (Metabolically Stable) |
Data synthesized from structurally minimalized TGase2 inhibitor profiling ()[2].
In Vivo Validation & Efficacy
Because the native 6-methoxy group causes rapid metabolic clearance, in vivo assays require structurally optimized derivatives (e.g., Compound 22, where the methoxy liability is replaced or the scaffold is modified at the C-2 position) to achieve sufficient systemic exposure[2].
Self-Validating In Vivo Protocol
Protocol C: Retinal Vascular Leakage Assay in STZ-Induced Diabetic Mice
-
System Validation: The study must include a sham-injected, non-diabetic cohort (baseline physiological leakage) and a vehicle-treated diabetic cohort (maximum disease state) to validate the therapeutic window of the drug.
-
Methodology:
-
Disease Induction: Inject mice with streptozotocin (STZ) to induce hyperglycemia. Allow 4 weeks for the diabetic retinopathy phenotype to establish[1].
-
Drug Administration: Administer the optimized quinoline-5,8-dione derivative orally (20 mg/kg or 40 mg/kg) 24 hours prior to analysis.
-
Tracer Injection: Anesthetize the mice and inject a 500-kDa FITC-dextran tracer into the left ventricle, allowing it to circulate through the retinal vasculature.
-
Imaging: Enucleate the eyes, dissect the retinas, and prepare flat mounts. Utilize fluorescence microscopy to quantify the extravascular FITC-dextran leakage[1].
-
In Vivo Quantitative Data Summary
| Treatment Group | Administration Route | Dose | Retinal Vascular Leakage Inhibition |
| Non-Diabetic Control | N/A | N/A | Baseline (No abnormal leakage) |
| Diabetic + Vehicle | Oral | 0 mg/kg | 0% (Severe Leakage) |
| Diabetic + Compound 22 | Oral | 20 mg/kg | Significant Reduction |
| Diabetic + Compound 22 | Oral | 40 mg/kg | Near-Complete Restoration to Baseline |
Translational Synthesis: Bridging the In Vitro-In Vivo Gap
The development of 6-methoxyquinolin-7-amine derivatives perfectly illustrates the fundamental challenge of drug discovery: target affinity does not guarantee systemic efficacy.
While the 7-amino-6-methoxyquinoline-5,8-dione scaffold exhibits extraordinary in vitro potency against TGase2, its in vivo utility is severely bottlenecked by the 6-methoxy group's vulnerability to hepatic cytochrome P450 enzymes. By utilizing the in vitro HLM assay as a predictive filter, researchers can confidently execute structural optimizations—such as substituting the 6-methoxy group with bulkier, metabolically resistant functional groups—ensuring that the in vivo models yield successful, dose-dependent therapeutic outcomes[1].
Translational workflow from in vitro screening to in vivo validation for TGase2 inhibitors.
References
-
Kang, J., et al. (2024). Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds for the Treatment of Diabetic Retinopathy. Journal of Medicinal Chemistry, 67(21), 19716-19735. URL:[Link]
-
National Institutes of Health (NIH) / PubMed. Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds for the Treatment of Diabetic Retinopathy. PMID: 39447167. URL:[Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxyquinolin-7-amine and Its Positional Isomers
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are recognized as "privileged structures" due to their ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This versatility has enabled the development of numerous clinically significant drugs for treating cancer, malaria, infections, and inflammatory conditions.[1][4]
The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. A subtle shift in the placement of a functional group can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby redirecting its therapeutic application. This guide provides an in-depth, comparative analysis of the Structure-Activity Relationship (SAR) of 6-methoxyquinolin-7-amine and its key positional isomers. We will dissect how the interplay between the electron-donating methoxy group and the versatile amino group across the quinoline core dictates biological function, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Isomeric Structures: The Foundation of Comparison
The focus of this guide is to understand how the relative positioning of the methoxy (-OCH₃) and amino (-NH₂) groups on the quinoline core influences biological activity. The methoxy group typically acts as a hydrogen bond acceptor and an electron-donating group, while the amino group can function as both a hydrogen bond donor and acceptor, significantly impacting target binding and pharmacokinetics.
Figure 1: Key positional isomers of Methoxy-Aminoquinoline and related scaffolds.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological profile of a methoxy-aminoquinoline isomer is fundamentally dictated by the location of the amino group, which often serves as the primary anchor for target interaction or as a key site for further derivatization.
| Isomeric Position | Predominant Biological Activity | Key SAR Insights | Representative Compounds/Derivatives |
| 4-Amino | Antimalarial, Anticancer | The 4-amino group is crucial for activity, often forming key interactions within target sites.[5] An electron-withdrawing group (e.g., chlorine) at the 7-position is critical for antimalarial potency by modulating the pKa of the quinoline nitrogens.[5][6] | Chloroquine, 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine[7] |
| 7-Amino | Anticancer, Antimicrobial | The 7-position is a versatile site for substitution. Large, bulky alkoxy groups at this position can enhance antiproliferative activity.[7] When paired with a 4-amino side chain, potent anticancer agents have been developed.[7] | 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives[8] |
| 8-Amino | Antimalarial (Anti-relapse) | The 8-aminoquinoline scaffold is the basis for anti-relapse antimalarials.[9][10][11] The activity is highly dependent on the nature of the alkylamino side chain attached to the 8-amino group.[12] The 6-methoxy group is a hallmark of this class.[9][10] | Primaquine, Tafenoquine[9] |
Key Takeaways from SAR Comparison:
-
Amino Group at C-4 or C-8: Placing the amino group at the C-4 or C-8 position directs the molecule towards established therapeutic classes. 4-Aminoquinolines are known for their role in inhibiting hemozoin formation in malaria parasites and interacting with various protein kinases.[5][13] In contrast, 8-aminoquinolines are prodrugs that are metabolized into reactive species capable of eradicating dormant liver-stage malaria parasites.[14]
-
Amino Group at C-7: The 7-amino position, particularly when paired with a methoxy group at C-6 (our reference compound), is less historically defined than the C-4 or C-8 positions, representing a promising area for novel drug discovery. Literature suggests that substitutions at the 7-position are beneficial for antiproliferative activity, potentially by providing a vector for interaction with specific enzyme pockets.[7]
-
Role of the Methoxy Group: The 6-methoxy group, as seen in the primaquine series, is a classic feature of 8-aminoquinoline antimalarials.[9][10] In other contexts, such as anticancer agents, methoxy groups at positions 6 and 7 are common in kinase inhibitors, where they can enhance binding affinity and modulate solubility.[15][16] For example, 6,7-dimethoxyquinoline derivatives have been explored as EGFR/HER-2 dual-target inhibitors.[16]
Mechanistic Insights into Key Biological Activities
Anticancer Activity: Targeting Cellular Signaling
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways controlling proliferation, survival, and apoptosis.[17] The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a common target.[18]
Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.[18]
A substituted quinoline, such as a 6,7-dimethoxy derivative, can act as an ATP-competitive inhibitor, occupying the ATP-binding pocket of kinases like PI3K or Akt. This prevents the phosphorylation and subsequent activation of downstream targets, ultimately leading to decreased cell proliferation and the induction of apoptosis (programmed cell death).[18][19]
Antimalarial Activity: A Tale of Two Mechanisms
The antimalarial action of quinolines depends heavily on the amino group's position.
-
4-Aminoquinolines (e.g., Chloroquine): These compounds accumulate in the acidic food vacuole of the malaria parasite.[5] There, they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its polymerization into hemozoin. The resulting buildup of free heme is lethal to the parasite.[5][20]
-
8-Aminoquinolines (e.g., Primaquine): These act on the dormant liver stages (hypnozoites) of P. vivax and P. ovale. Primaquine itself is a prodrug; it is metabolically activated in the host to electrophilic intermediates that are thought to generate reactive oxygen species, disrupting the parasite's mitochondrial function.[14]
Experimental Corner: Protocols for SAR Evaluation
A robust SAR study relies on a logical progression from broad screening to detailed mechanistic investigation. The choice of assay is critical: initial screens must be high-throughput and cost-effective, while secondary assays must provide specific, actionable data about the mechanism of action.
Figure 3: A typical workflow for the screening and SAR characterization of novel quinoline derivatives.
Protocol 1: Primary Screening - MTT Cytotoxicity Assay
Causality: The MTT assay is a widely adopted first-line screening tool because it provides a quantitative measure of a compound's effect on cell viability and proliferation.[1][21] It is a colorimetric assay that is rapid, inexpensive, and amenable to a 96-well plate format, making it ideal for testing a library of isomers against multiple cell lines to identify initial "hits" and determine half-maximal inhibitory concentrations (IC₅₀).[15][22]
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the quinoline isomers in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[18]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.[21]
Protocol 2: Secondary Screening - Kinase Activity Assay (ADP-Glo™ Example)
Causality: Once an isomer shows potent cytotoxicity, it is crucial to determine if its mechanism involves a specific molecular target. If kinase inhibition is hypothesized, a direct enzymatic assay is required. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[23] Its high sensitivity and broad applicability make it an excellent choice for confirming target engagement and determining the potency (IC₅₀) of an inhibitor against a specific kinase.
Methodology:
-
Kinase Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., PI3K, Akt), the kinase-specific substrate (e.g., a peptide), and ATP at its Kₘ concentration.
-
Inhibitor Addition: Add the "hit" quinoline isomer at various concentrations to the reaction wells.
-
Reaction Incubation: Incubate the reaction mixture at room temperature (e.g., 23-25 °C) for a set period (e.g., 1-3 hours) to allow the enzymatic reaction to proceed.[23]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step into ATP, which then drives a luciferase/luciferin reaction to produce light.
-
Signal Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration. A decrease in signal indicates inhibition. Calculate the IC₅₀ value, which represents the concentration of the quinoline isomer required to inhibit 50% of the kinase's activity.
Conclusion and Future Directions
The structure-activity relationship of methoxy-aminoquinolines is a clear demonstration of how subtle positional changes of substituents can profoundly redirect biological activity. The distinction is most stark when comparing the C-4 and C-8 amino isomers, which are established antimalarial and anticancer pharmacophores, against the less-explored C-7 amino isomers like 6-methoxyquinolin-7-amine.
This comparative analysis reveals that:
-
The 8-amino-6-methoxyquinoline scaffold remains a validated starting point for anti-relapse antimalarials.[9][10]
-
The 4-aminoquinoline core, especially with a 7-position electron-withdrawing group, is a robust template for antimalarials and kinase inhibitors.[5][7]
-
The 7-amino-6-methoxyquinoline scaffold represents a promising but underexplored chemical space. Based on SAR principles from related isomers, this scaffold is a compelling candidate for the development of novel anticancer agents, likely acting via kinase inhibition.[7]
Future research should focus on the systematic synthesis and evaluation of a complete isomeric library to fill the existing data gaps. Elucidating the specific kinase targets for 7-amino derivatives and optimizing their potency and selectivity through further derivatization could lead to the discovery of next-generation therapeutics.
References
-
Kallatsa, A. A., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6154–6165. Available from: [Link]
-
SAR of 4 Aminoquinoline. (2020). YouTube. Available from: [Link]
-
Kou-Wonga, C., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry, 49(17), 5257–5266. Available from: [Link]
-
Kallatsa, A. A., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Available from: [Link]
-
Pharmacy D. (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. Available from: [Link]
-
Kumar, A., et al. (2012). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Computational Biology and Chemistry, 37, 51-64. Available from: [Link]
-
Scribd. 8-Aminoquinoline Antimalarials: SAR Insights. Available from: [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 533-545. Available from: [Link]
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). Available from: [Link]
-
Egan, T. J., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(15), 3297–3304. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Available from: [Link]
-
Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1626-S1647. Available from: [Link]
-
Makawana, J. A., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(47), 34694-34709. Available from: [Link]
-
Sancineto, L., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(4), 844. Available from: [Link]
-
Carroll, F. I., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699. Available from: [Link]
-
Wild, C., et al. (2009). Displacement Assay for the Detection of Stabilizers of Inactive Kinase Conformations. Journal of Medicinal Chemistry, 52(24), 7935–7945. Available from: [Link]
-
ResearchGate. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Available from: [Link]
-
Smith, A. L., et al. (2015). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic & Medicinal Chemistry Letters, 25(24), 5723-5727. Available from: [Link]
-
Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743. Available from: [Link]
-
Abdullahi, M., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. Available from: [Link]
-
Sugasawa, S., Kakemi, K., & Tsuda, T. (1938). The Synthesis of 6, 7-Dimethoxy-Quinoline. Proceedings of the Imperial Academy, 14(6), 223-224. Available from: [Link]
-
ResearchGate. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available from: [Link]
-
Wiebe, D., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5539. Available from: [Link]
-
Duszczak, W., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available from: [Link]
-
Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743. Available from: [Link]
-
ResearchGate. (n.d.). Designing strategy, SAR and docking study of 6,7‐methoxyquinoline against EGFR and HER‐2 inhibitors. Available from: [Link]
-
Talati, K., & Rajendran, S. (2026). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate. Available from: [Link]
-
ResearchGate. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. Available from: [Link]
-
Wiebe, D., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5539. Available from: [Link]
-
Sanna, F., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5644. Available from: [Link]
-
Park, H. J., et al. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Bioorganic & Medicinal Chemistry, 20(11), 3503-3513. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
